Product packaging for Colchifoline(Cat. No.:CAS No. 74515-40-5)

Colchifoline

货号: B1199051
CAS 编号: 74515-40-5
分子量: 415.4 g/mol
InChI 键: DIELAJDYLJKYSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Colchifoline is a natural product found in Colchicum speciosum, Colchicum turcicum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO7 B1199051 Colchifoline CAS No. 74515-40-5

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

74515-40-5

分子式

C22H25NO7

分子量

415.4 g/mol

IUPAC 名称

2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

InChI

InChI=1S/C22H25NO7/c1-27-17-8-6-13-14(10-16(17)25)15(23-19(26)11-24)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)

InChI 键

DIELAJDYLJKYSH-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO

规范 SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO

其他CAS编号

74515-40-5

同义词

colchifoline

产品来源

United States

Foundational & Exploratory

Colchifoline: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring tropolone alkaloid, is a close structural analog of the well-known anti-inflammatory and antimitotic agent, colchicine. While present in smaller quantities, its shared structural features with colchicine suggest a similar potential for therapeutic applications, including the treatment of gout and certain cancers. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and methods for its isolation and characterization. It further details experimental protocols for evaluating its biological activity and explores its interaction with tubulin, a key mechanism of action for this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Natural Sources

This compound was first identified as a minor alkaloid during phytochemical investigations of various species of the Colchicum genus, plants historically recognized for their medicinal properties due to their rich colchicinoid content.

Natural Abundance

This compound is found alongside its more abundant parent compound, colchicine, in several Colchicum species. Its presence has been confirmed in Colchicum autumnale, Colchicum speciosum, and Colchicum robustum. Quantitative analysis of the alkaloid content in the corms of Colchicum kurdicum has also identified this compound as one of the primary bioactive tropolone alkaloids. While yields can vary depending on the plant species, geographical location, and harvesting time, the data underscores the potential of these plants as a natural source for this compound.

Plant Species Plant Part This compound Content Reference
Colchicum kurdicumCormsIdentified as a major bioactive tropolone alkaloid[1]
Colchicum autumnale-Present[2]
Colchicum speciosum-Present[2]
Colchicum robustum-Present[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

Property Value Reference
Molecular Formula C₂₂H₂₅NO₇[3]
Molecular Weight 415.4 g/mol [3]
Melting Point Not available-
Optical Rotation Not available-
Solubility Not available-

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of Minor Colchicinoids

The isolation of this compound from Colchicum species presents a challenge due to its lower abundance compared to colchicine. The following protocol outlines a general strategy for the extraction and separation of minor colchicinoids.

Protocol 1: Isolation of this compound

  • Extraction:

    • Air-dry and powder the corms of the selected Colchicum species.

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% sulfuric acid.

    • Wash the acidic solution with chloroform to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform. The chloroform layer will contain the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Monitor the fractions using thin-layer chromatography (TLC) with a chloroform-methanol (9:1) solvent system and visualize under UV light.

    • Combine fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative HPLC with a C18 column.

    • Use a mobile phase of acetonitrile and water with a gradient elution.

    • Monitor the eluent with a UV detector at 254 nm.

    • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

G Workflow for this compound Isolation Start Powdered Colchicum Corms Extraction Methanol Maceration Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Acid-Base Partitioning Filtration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC End Pure this compound PrepHPLC->End

Workflow for the isolation of this compound.
Structural Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 2: Structural Elucidation by MS and NMR

  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum using Electrospray Ionization (ESI) to determine the exact mass and molecular formula.

    • Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which provides insights into the compound's substructures. The fragmentation of the tropolone ring and the loss of the acetamide side chain are characteristic features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for assembling the complete molecular structure.

G Structural Elucidation Workflow Sample Purified this compound MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis Structure Elucidated Structure of this compound Data_Analysis->Structure

Workflow for the structural elucidation of this compound.
In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed in vitro by its ability to inhibit protein denaturation, a hallmark of inflammation.[3][4][5]

Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation)

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Assay Procedure:

    • In a microplate, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (pH 6.3) and 2 mL of varying concentrations of this compound or the standard drug.

    • For the control, mix 0.2 mL of BSA solution with 4.8 mL of phosphate-buffered saline.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of protein denaturation) by plotting a dose-response curve.

Compound IC₅₀ (Protein Denaturation) Reference
This compoundNot available-
Diclofenac Sodium (Standard)~10-20 µg/mL (Typical range)[6]
Tubulin Polymerization Inhibition Assay

The primary mechanism of action for colchicine and its analogs is the inhibition of microtubule formation by binding to tubulin.

Protocol 4: Tubulin Polymerization Assay

  • Reagents:

    • Purified tubulin protein.

    • GTP (Guanosine triphosphate).

    • Polymerization buffer.

    • This compound and a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Assay Procedure:

    • Pre-incubate varying concentrations of this compound or the control with tubulin in a 96-well plate at 37°C for 15 minutes.

    • Initiate polymerization by adding GTP to each well.

    • Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage inhibition of tubulin polymerization for each concentration of this compound.

    • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of tubulin polymerization.

Compound IC₅₀ (Tubulin Polymerization) Reference
This compoundNot available-
Colchicine (Standard)~1-5 µM (Typical range)[7]

Signaling Pathway

This compound, like colchicine, is believed to exert its biological effects primarily through its interaction with the protein tubulin. Tubulin dimers polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

By binding to the colchicine-binding site on β-tubulin, this compound can inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the metaphase, ultimately inducing apoptosis (programmed cell death) in proliferating cells. This mechanism is the basis for the potential anticancer activity of colchicinoids.

In the context of inflammation, the disruption of microtubule function in neutrophils inhibits their migration to the site of inflammation and reduces the release of inflammatory mediators, thereby exerting an anti-inflammatory effect.

G This compound's Proposed Mechanism of Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule CellCycle Cell Cycle Arrest (Metaphase) Microtubule->CellCycle Disruption leads to Neutrophil Neutrophil Migration & Activation Microtubule->Neutrophil Disruption inhibits Apoptosis Apoptosis CellCycle->Apoptosis Inflammation Inflammation Neutrophil->Inflammation

Proposed signaling pathway of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications stemming from its structural similarity to colchicine. This guide has provided a foundational understanding of its discovery, natural sources, and key experimental protocols for its study. However, significant research gaps remain. Future investigations should focus on:

  • Quantitative Analysis: Comprehensive quantification of this compound content across a wider range of Colchicum species to identify high-yielding sources.

  • Physicochemical Characterization: Detailed determination of its melting point, optical rotation, and solubility to aid in its development as a pharmaceutical agent.

  • Biological Evaluation: Rigorous in vitro and in vivo studies to establish its IC₅₀ values for anti-inflammatory and antiproliferative activities and to compare its potency and toxicity profile with that of colchicine.

  • Mechanism of Action: In-depth studies to confirm its binding affinity to tubulin and to explore any other potential molecular targets and signaling pathways.

Addressing these research areas will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical application.

References

The Biosynthesis of Colchifoline in Colchicum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring tropolone alkaloid found in Colchicum species, is a close structural analog of the well-known anti-inflammatory drug colchicine. While the biosynthetic pathway of colchicine has been largely elucidated, the specific enzymatic steps leading to this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, leveraging the established colchicine pathway as a foundational framework. It details the precursor molecules, key enzymatic reactions, and proposed final steps in this compound formation. This document also collates available quantitative data on alkaloid content in Colchicum species and outlines relevant experimental protocols for the analysis and study of these compounds, aiming to facilitate further research and potential biotechnological production.

Introduction

Colchicum species are a rich source of tropolone alkaloids, with colchicine being the most prominent and therapeutically significant compound. Colchicine is an FDA-approved drug for the treatment of gout and familial Mediterranean fever.[1] this compound, also known as 3-demethylcolchicine, is another significant alkaloid present in these plants.[2] Its structural similarity to colchicine suggests a shared biosynthetic origin, with this compound likely representing a final modification of a common precursor. Understanding the complete biosynthetic pathway of this compound is crucial for several reasons: it can enable the development of biotechnological production platforms for this and related alkaloids, facilitate the discovery of novel enzymatic tools for synthetic biology, and provide insights into the chemical diversity of plant specialized metabolites.

This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing heavily on the recent breakthroughs in the elucidation of colchicine biosynthesis.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the same initial pathway as colchicine, diverging at a late stage. The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

From Amino Acids to the Tropolone Core

The foundational work by Nett, Lau, and Sattely in 2020 mapped a near-complete biosynthetic pathway to N-formyldemecolcine, a key precursor to colchicine.[1][3] This pathway involves a series of enzymatic reactions that construct the characteristic tricyclic structure of colchicinoids.

The key steps are:

  • Formation of the Phenethylisoquinoline Scaffold: The pathway initiates with the condensation of dopamine (derived from L-tyrosine) and 4-hydroxyphenylacetaldehyde (derived from L-phenylalanine) to form the phenethylisoquinoline backbone.

  • A Series of Methylations and Hydroxylations: The scaffold undergoes a series of modifications catalyzed by methyltransferases (MTs) and cytochrome P450 (CYP) enzymes.

  • Oxidative Coupling and Ring Expansion: A critical step involves an intramolecular oxidative coupling to form a dienone intermediate, followed by a remarkable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme to create the seven-membered tropolone ring.[1][3]

This series of reactions leads to the formation of N-formyldemecolcine.

The Final Step: 3-O-Demethylation to this compound

This compound is distinguished from a colchicine precursor by the presence of a hydroxyl group instead of a methoxy group at the C-3 position of the A ring. This structural difference points to a 3-O-demethylation reaction as the final step in its biosynthesis. While the specific plant enzyme responsible for this conversion has not yet been identified, evidence from other biological systems strongly suggests the involvement of a cytochrome P450 monooxygenase.

Studies have shown that microbial biotransformation of colchicine by Streptomyces griseus can produce 3-O-demethylcolchicine (this compound).[4] This indicates that enzymes capable of this specific demethylation exist in nature.

The proposed final step in the biosynthesis of this compound is the 3-O-demethylation of a colchicine-like precursor.

Quantitative Data

While precise kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, several studies have quantified the content of colchicine and related alkaloids, including this compound, in various Colchicum species and tissues. This information is valuable for selecting plant material for extraction and for understanding the regulation of alkaloid accumulation.

Table 1: Colchicine and Demecolcine Content in Selected Jordanian Colchicum Species

Colchicum SpeciesPlant Part(-)-Colchicine Content (% w/w)(-)-Demecolcine Content (% w/w)
C. crocifoliumTotal-0.09
C. ritchiiFlowers0.03 ± 0.01ND
Leaves0.04 ± 0.010.02 ± 0.01
Stems0.05 ± 0.01ND
Mother Corms0.01 ± 0.00ND
Daughter Corms0.01 ± 0.00ND
C. triphyllumTotal0.10-
Flowers0.03 ± 0.010.01 ± 0.00
Leaves0.02 ± 0.01ND
Stems0.02 ± 0.010.03 ± 0.01
Mother Corms0.02 ± 0.000.01 ± 0.00
Daughter Corms0.01 ± 0.00ND
ND: Not Detected. Data extracted from Alali et al. (2006).[5]

Table 2: Colchicine Content in Different Parts of Colchicum Species

Colchicum SpeciesPlant PartGrowth StageTotal (-)-Colchicine Content (% w/w)
C. brachyphyllumUnderground partsFlowering~0.15
Aerial partsFlowering~0.04
C. tunicatumUnderground partsFlowering0.12
Underground partsVegetating0.13
Aerial partsFlowering~0.04
Aerial partsVegetating~0.02
Data extracted from a study on seasonal variation.[6]

Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound biosynthesis. These should be optimized for specific experimental conditions.

Extraction of Colchicinoids from Colchicum Species

This protocol outlines a general procedure for the extraction of alkaloids from plant material.

Materials:

  • Dried and powdered Colchicum corms or other tissues

  • Methanol

  • Chloroform

  • Sulfuric acid (H₂SO₄), 2% (v/v)

  • Ammonium hydroxide (NH₄OH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Filter paper

Protocol:

  • Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate the filtrate using a rotary evaporator.

  • Acidify the residue with 2% H₂SO₄ to a pH of approximately 2.

  • Partition the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layers.

  • Basify the aqueous layer to a pH of approximately 9 with NH₄OH.

  • Extract the alkaloids from the basified aqueous solution with chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the chloroform to dryness to obtain the crude alkaloid extract.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • This compound standard

Protocol:

  • Sample Preparation: Dissolve the crude alkaloid extract or purified samples in a suitable solvent (e.g., methanol).

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

    • Flow rate: 0.3 - 0.5 mL/min

    • Column temperature: 25 - 40 °C

  • Mass Spectrometry Detection:

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Monitor the precursor-to-product ion transitions for this compound. The exact m/z values should be determined by direct infusion of a this compound standard.

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification: Generate a standard curve using serial dilutions of the this compound standard to quantify the amount in the samples.[7][8][9][10][11]

Heterologous Expression of Candidate Enzymes

This protocol describes a general workflow for expressing a candidate plant cytochrome P450 gene in yeast (Pichia pastoris or Saccharomyces cerevisiae) to test its enzymatic activity.

Materials:

  • Yeast expression vector (e.g., pPICZ A for P. pastoris)

  • Competent yeast cells

  • Yeast growth media (e.g., YPD, BMGY, BMMY for P. pastoris)

  • Inducing agent (e.g., methanol for P. pastoris)

  • Substrate (e.g., a colchicine precursor)

  • Microsome isolation buffer

Protocol:

  • Gene Cloning: Clone the full-length cDNA of the candidate cytochrome P450 gene into the yeast expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into the yeast cells using a standard protocol (e.g., electroporation or lithium acetate method).

  • Selection and Expression:

    • Select for positive transformants on appropriate selection media.

    • Grow a starter culture in a non-inducing medium.

    • Inoculate a larger culture in an appropriate growth medium and grow to a suitable cell density.

    • Induce protein expression by adding the inducing agent (e.g., methanol for the AOX1 promoter in P. pastoris).

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., using glass beads or a French press).

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Incubate the isolated microsomes with the putative substrate and a source of reducing equivalents (e.g., NADPH).

    • Stop the reaction after a defined time.

    • Extract the products and analyze by LC-MS/MS to detect the formation of the expected product (this compound).

Visualizations

Proposed Biosynthetic Pathway of this compound

Colchifoline_Biosynthesis cluster_0 Core Colchicine Pathway cluster_1 Proposed Final Step L-Phenylalanine L-Phenylalanine Phenethylisoquinoline_Scaffold Phenethylisoquinoline Scaffold L-Phenylalanine->Phenethylisoquinoline_Scaffold L-Tyrosine L-Tyrosine L-Tyrosine->Phenethylisoquinoline_Scaffold Intermediates Series of Intermediates Phenethylisoquinoline_Scaffold->Intermediates Multiple Enzymatic Steps N-formyldemecolcine N-formyldemecolcine/ Colchicine Precursor Intermediates->N-formyldemecolcine Methylations, Hydroxylations, Ring Expansion (CYPs, MTs) This compound This compound (3-demethylcolchicine) N-formyldemecolcine->this compound 3-O-demethylation (putative CYP450)

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Enzyme Identification

Enzyme_ID_Workflow Transcriptome_Analysis Transcriptome Analysis of Colchicum species Candidate_Gene_Selection Candidate Gene Selection (e.g., CYP450s) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay with Precursor Substrate Heterologous_Expression->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis of Reaction Products Enzyme_Assay->LCMS_Analysis Confirmation Confirmation of This compound Production LCMS_Analysis->Confirmation Product Detected No_Activity No Activity LCMS_Analysis->No_Activity No Product

Caption: Workflow for the identification of the this compound biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound in Colchicum species is intricately linked to the well-established colchicine pathway. While the initial steps leading to the formation of the tropolone core are now largely understood, the specific enzyme responsible for the final 3-O-demethylation to produce this compound remains to be identified in plants. The evidence strongly suggests a role for a cytochrome P450 enzyme in this final conversion.

Future research should focus on the functional characterization of candidate genes identified through transcriptome analysis of Colchicum species. The successful identification and characterization of the this compound synthase would not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the potential biotechnological production of this compound and other related alkaloids. Further quantitative studies are also needed to determine the kinetics of the pathway enzymes and the factors regulating the flux towards different colchicinoids.

References

Colchifoline: A Technical Deep Dive into its Chemical Identity and Stereochemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the chemical structure and stereochemistry of Colchifoline, a naturally occurring alkaloid of the colchicinoid family. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, highlighting its structural nuances and the methodologies employed for the characterization of related compounds.

Chemical Structure and Nomenclature

This compound, a derivative of the well-known antimitotic agent colchicine, possesses the molecular formula C₂₂H₂₅NO₇ and a molecular weight of approximately 415.4 g/mol . Its systematic IUPAC name is 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide .

The core of the this compound molecule is a tricyclic system composed of a trimethoxy-substituted aromatic A ring fused to a seven-membered B ring, which in turn is fused to a seven-membered tropolone C ring. The key feature distinguishing this compound from colchicine is the presence of a hydroxyl group on the N-acetyl side chain attached to the B ring at the C7 position.

Chemical Identifier Value
Molecular Formula C₂₂H₂₅NO₇
Molecular Weight 415.4 g/mol
IUPAC Name 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
CAS Number 74515-40-5

Stereochemistry: A Complex Arrangement

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. Similar to colchicine, this compound possesses two key stereochemical features:

  • A Chiral Center: The carbon atom at position 7 (C7) of the B ring is a stereocenter. In naturally occurring (-)-colchicine, this center has an S configuration . It is presumed that this compound, being a closely related natural product, also possesses the (S) configuration at this center.

  • Axial Chirality: The biaryl bond connecting the A and C rings is sterically hindered, leading to atropisomerism. This restricted rotation creates a chiral axis. In natural colchicine, the helicity of this biaryl system is designated as a(S) (or M for minus). It is highly probable that this compound shares this same axial chirality.

Therefore, the absolute configuration of natural this compound is presumed to be (a_S_,7_S_) .

Experimental Protocols for Structural Elucidation

Isolation and Purification

A generalized workflow for the isolation of this compound from its natural sources, such as various species of the Colchicum plant, would typically involve the following steps:

Isolation_Workflow Start Plant Material (e.g., Colchicum ritchii) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel or Alumina) Partitioning->Chromatography Purification Preparative HPLC (Reversed-Phase) Chromatography->Purification End Pure this compound Purification->End

Figure 1: Generalized workflow for the isolation of this compound.
Structural Characterization

The definitive structure of this compound would be established through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Key signals would include those for the four methoxy groups, the aromatic protons on the A and C rings, the methylene and methine protons on the B ring, and the protons of the hydroxyacetamide side chain.

    • ¹³C NMR: Would identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.

  • X-ray Crystallography: This technique, if a suitable single crystal of this compound can be obtained, would provide unambiguous proof of the chemical structure and the absolute stereochemistry. It would also yield precise quantitative data on bond lengths, bond angles, and torsional angles.

Quantitative Data

Detailed quantitative data for this compound from X-ray crystallography, such as bond lengths, bond angles, and crystal system parameters, are not currently available in published literature. For reference, the related molecule, colchicine, typically crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. It is plausible that this compound would exhibit similar crystallographic properties.

Signaling Pathways and Logical Relationships

Colchicine, and by extension its derivatives like this compound, are known to exert their biological effects primarily through interaction with tubulin. The logical relationship for the primary mechanism of action is as follows:

Mechanism_of_Action This compound This compound Binding Binding to Colchicine Binding Site This compound->Binding Tubulin β-Tubulin Tubulin->Binding Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Metaphase Mitotic Arrest at Metaphase Disruption->Metaphase Apoptosis Induction of Apoptosis Metaphase->Apoptosis

Figure 2: Postulated mechanism of action for this compound.

Conclusion

This compound is an intriguing natural product with a well-defined chemical structure closely related to that of colchicine. While its stereochemistry is presumed based on its biogenetic relationship with colchicine, a definitive confirmation through total synthesis or X-ray crystallography is yet to be reported in the literature. The experimental methodologies for the detailed characterization of such a molecule are well-established. Further research into this and other minor colchicinoids could provide valuable insights for the development of new therapeutic agents.

An In-depth Technical Guide to the Physical and Chemical Properties of Colchifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline is a naturally occurring alkaloid belonging to the tropolone alkaloid family, structurally related to the well-known mitotic agent colchicine. Found in plants of the Colchicum genus, particularly Colchicum ritchii, this compound is of significant interest to the scientific community for its potential pharmacological activities, which are presumed to be similar to those of colchicine, including anti-inflammatory and anti-mitotic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and an examination of its biological mechanism of action. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, colchicine, is included for comparative purposes where noted.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been characterized. This section summarizes the known physical and chemical data for this compound. For context and comparison, corresponding data for the extensively studied analog, colchicine, are also provided.

General Properties
PropertyThis compoundColchicine (for comparison)
CAS Number 74515-40-5[1]64-86-8[2]
Molecular Formula C22H25NO7[1]C22H25NO6[3]
Molecular Weight 415.4 g/mol [1]399.4 g/mol [3]
IUPAC Name 2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide[1]N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[3]
Appearance Not specifiedPale yellow to greenish-yellow crystals or powder[3]
Physicochemical Data
PropertyThis compoundColchicine (for comparison)
Melting Point Not available157 °C[2]
Boiling Point Not availableData not available
Solubility Not availableSoluble in water, freely soluble in ethanol, slightly soluble in ether.[3]
Specific Optical Rotation Not available-230° to -245° (c=1, C2H5OH)[2]
Spectral Data

Detailed spectral analyses are crucial for the identification and structural elucidation of natural products. While complete spectral assignments for this compound are not available, general characteristics can be inferred from its structure and comparison with colchicine.

  • UV-Visible Spectroscopy: this compound is expected to exhibit UV absorption maxima in the range of 245-350 nm, characteristic of the tropolone ring system present in colchicine-type alkaloids.[1]

  • Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not available. By analogy to colchicine, characteristic peaks for the amide, carbonyl, and aromatic functionalities are expected.

  • Mass Spectrometry (MS): The exact mass of this compound is 415.1631 g/mol (calculated for C22H25NO7). Mass spectrometry of colchicine and its derivatives typically shows characteristic fragmentation patterns that can be useful for identification.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) analysis of this compound has revealed characteristic signals for the aromatic protons. The H-C-4 proton appears as a singlet at δ 6.56 ppm, and the H-C-8 proton resonates as a singlet at δ 7.78 ppm, which is consistent with the substituted aromatic system.[1] Complete ¹H and ¹³C NMR assignments are not currently available in the reviewed literature.

Experimental Protocols

The isolation and analysis of this compound from its natural sources require specific and optimized experimental procedures. The following protocols are based on established methods for the extraction and quantification of colchicine and related alkaloids from Colchicum species and can be adapted for this compound.

Extraction and Isolation of this compound from Colchicum Plant Material

This protocol describes a general method for the extraction of tropolone alkaloids from Colchicum species, which can be optimized for the isolation of this compound.

Methodology: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Dried and powdered corms of Colchicum ritchii are used as the starting material.

  • Extraction Solvent: A mixture of methanol and water (80:20 v/v) is a commonly used solvent for extracting colchicine-type alkaloids.

  • Extraction Procedure:

    • Suspend the powdered plant material in the extraction solvent in an Erlenmeyer flask.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 60°C) and sonication power (e.g., 600 W) for a defined period (e.g., 40 minutes).[7][8]

    • After extraction, filter the mixture through Whatman filter paper to remove solid plant debris.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using chromatographic techniques.

Experimental Workflow for Extraction and Isolation

G plant Powdered Colchicum ritchii Corms uae Ultrasound-Assisted Extraction (60°C, 40 min, 600 W) plant->uae solvent Methanol/Water (80:20) solvent->uae filtration Filtration uae->filtration filtrate Crude Extract (Filtrate) filtration->filtrate rotavap Rotary Evaporation filtrate->rotavap concentrate Concentrated Crude Extract rotavap->concentrate hplc Preparative HPLC concentrate->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Methodology:

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[8]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) is a common mobile phase for colchicine-type alkaloids. The exact ratio should be optimized for the best separation of this compound.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorption maximum of this compound (around 245-350 nm) should be used.

  • Quantification: A calibration curve is generated using standard solutions of purified this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

G cluster_hplc HPLC Instrumentation sample Sample Solution (Extract or Standard) hplc HPLC System sample->hplc column C18 Column hplc->column detector UV-Vis Detector column->detector data Data Acquisition and Analysis detector->data result Concentration of This compound data->result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Biological Activity and Mechanism of Action

This compound, like its analog colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton.

Inhibition of Tubulin Polymerization

The primary mechanism of action of colchicine-type alkaloids is the inhibition of microtubule formation. This process is critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway:

This compound binds to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, which then co-polymerizes into the growing end of a microtubule. The presence of the this compound-tubulin complex at the microtubule end physically blocks the addition of new tubulin dimers, thereby suppressing microtubule growth and leading to their depolymerization. This disruption of microtubule dynamics ultimately leads to mitotic arrest at the metaphase and can induce apoptosis.[9][10][11]

Signaling Pathway of Tubulin Polymerization Inhibition

G This compound This compound complex This compound-Tubulin Complex This compound->complex Binds to β-tubulin tubulin αβ-Tubulin Dimer tubulin->complex polymerization Microtubule Polymerization complex->polymerization Inhibits depolymerization Microtubule Depolymerization polymerization->depolymerization Shifts equilibrium towards mitotic_arrest Mitotic Arrest depolymerization->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its presumed ability to inhibit microtubule polymerization. While its physical and chemical properties are not as extensively documented as those of colchicine, this guide provides a foundational understanding based on available data and analogies to its well-studied counterpart. The detailed experimental protocols for extraction and analysis offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize the physicochemical properties of this compound and to elucidate its complete pharmacological profile and therapeutic potential.

References

Colchifoline vs. Colchicine: A Detailed Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a well-known alkaloid isolated from Colchicum autumnale, has a long history in the treatment of gout and familial Mediterranean fever. Its potent anti-mitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of interest in cancer research. A closely related natural product, colchifoline, shares the same tricyclic core structure but exhibits a subtle yet significant difference in its side chain. This technical guide provides an in-depth analysis of the structural distinctions between this compound and colchicine, presenting comparative data on their physicochemical properties and biological activities. Detailed experimental methodologies and signaling pathway diagrams are included to offer a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Core Structural Differences

The fundamental distinction between this compound and colchicine lies in the acetamido side chain attached to the B-ring of their shared benzo[a]heptalene core. Colchicine possesses an acetamido group (-NHCOCH₃), while this compound features a hydroxyacetamido group (-NHCOCH₂OH). This single hydroxylation event increases the molecular weight and alters the polarity of the molecule.

Table 1: Structural and Physicochemical Properties of this compound and Colchicine

PropertyThis compoundColchicineReference(s)
Molecular Formula C₂₂H₂₅NO₇C₂₂H₂₅NO₆[1]
Molecular Weight 415.44 g/mol 399.44 g/mol [1]
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamideN-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[1][2]
Core Structure Benzo[a]heptaleneBenzo[a]heptalene[1][2]
Key Substituent Difference Hydroxyacetamido group at C7Acetamido group at C7[1]

Visualization of Structural Differences

The following diagram illustrates the core structures of colchicine and this compound, highlighting the key functional group difference.

G cluster_colchicine Colchicine cluster_this compound This compound colchicine_img colchifoline_img colchicine_label Acetamido Group (-NHCOCH₃) colchifoline_label Hydroxyacetamido Group (-NHCOCH₂OH)

Figure 1: Structural comparison of Colchicine and this compound.

Comparative Biological Activity

The hydroxylation of the acetamido side chain in this compound is expected to influence its biological activity, primarily its interaction with tubulin. While extensive comparative data is limited, the structural modification is likely to affect the binding affinity and subsequent downstream effects.

Table 2: Comparative Biological Data (Hypothetical - for illustrative purposes)

ParameterThis compoundColchicine
Tubulin Binding Affinity (Kd) Data not available~0.4 µM
IC₅₀ (MCF-7 cells) Data not available~10 nM
In vivo anti-inflammatory activity (murine model) Data not availableED₅₀ ~1 mg/kg

Note: Specific quantitative comparative data for this compound is scarce in publicly available literature. The table is structured to be populated as more research becomes available.

Signaling Pathway: Colchicine's Mechanism of Action

Colchicine exerts its biological effects primarily through the disruption of microtubule dynamics. This pathway is fundamental to several cellular processes, and its inhibition leads to the therapeutic and toxicological effects of the drug.

Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to β-tubulin Inflammasome NLRP3 Inflammasome Activation Colchicine->Inflammasome Inhibits Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis IL1b IL-1β Release Inflammasome->IL1b Prevents Inflammation Inflammation IL1b->Inflammation Reduces

Figure 2: Colchicine's mechanism of action on tubulin and inflammation.

Experimental Protocols

Isolation of this compound

Source Material: Dried and powdered corms of Colchicum species.

Protocol:

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 48 hours.

  • Solvent Evaporation: The methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is dissolved in 2% sulfuric acid and filtered. The acidic solution is then washed with chloroform to remove neutral compounds. The aqueous layer is basified with ammonium hydroxide to pH 9 and extracted with chloroform.

  • Chromatographic Separation: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound and colchicine on tubulin polymerization.

Methodology:

  • Reaction Mixture: A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., PEM buffer) is prepared.

  • Compound Addition: Test compounds (this compound, colchicine, or vehicle control) at various concentrations are added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Data Acquisition: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

  • Analysis: The rate of polymerization and the maximum polymer mass are calculated for each concentration. IC₅₀ values are determined by plotting the inhibition of polymerization against the compound concentration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tubulin Tubulin Solution Mix Reaction Mixture Tubulin->Mix GTP GTP Solution GTP->Mix Reporter Fluorescence Reporter Reporter->Mix Buffer Polymerization Buffer Buffer->Mix AddCompound Add Test Compound (this compound/Colchicine) Mix->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate IC₅₀ Plot->Calculate

Figure 3: Workflow for a tubulin polymerization assay.

Conclusion

The structural variance between this compound and colchicine, though confined to a single hydroxyl group, has the potential to significantly impact their pharmacological profiles. The increased polarity of this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding kinetics with tubulin. Further research, including direct comparative studies on their biological activities and in vivo efficacy, is warranted to fully elucidate the therapeutic potential of this compound. The experimental frameworks provided herein offer a starting point for such investigations.

References

In Silico Prediction of Colchifoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchifoline, a naturally occurring alkaloid, is a structural analog of colchicine, a compound well-recognized for its potent anti-inflammatory and antimitotic properties. The therapeutic potential of colchicine is often limited by its narrow therapeutic index and associated toxicity. Consequently, its derivatives, such as this compound, are of significant interest to the scientific community for their potential to exhibit similar or enhanced bioactivity with an improved safety profile. The primary mechanism of action for colchicine and its analogs is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cells, making it a target for anticancer drug development. Furthermore, by affecting microtubule function in inflammatory cells, these compounds can modulate inflammatory responses.

This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools, researchers can accelerate the drug discovery process, reduce costs, and gain deeper insights into the molecular mechanisms underlying the therapeutic effects of this promising compound. This document outlines the core principles, experimental protocols, and data interpretation for key in silico techniques, including molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and pharmacophore modeling.

Predicted Bioactivities of this compound

The bioactivity of this compound is predicted to be similar to that of colchicine, primarily targeting tubulin polymerization. The two main predicted activities are:

  • Antiproliferative Activity: By inhibiting tubulin polymerization, this compound is expected to disrupt the formation of the mitotic spindle in rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.

  • Anti-inflammatory Activity: this compound is predicted to modulate inflammatory responses by interfering with microtubule-dependent processes in immune cells, such as neutrophil migration and inflammasome activation.

Data Presentation: Quantitative Bioactivity Data

Quantitative data from experimental studies on colchicine and its analogs are crucial for building and validating in silico models. The following tables summarize key quantitative data relevant to the bioactivity of compounds acting on the colchicine-binding site of tubulin. While specific experimental data for this compound is limited in the public domain, the data for colchicine and other derivatives provide a strong basis for predictive modeling.

Table 1: In Vitro Cytotoxicity of Colchicine Analogs Against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
ColchicineA549 (Lung)15.8[1]
ColchicineMCF-7 (Breast)12.5[1]
ColchicineLoVo (Colon)9.8[1]
ColchicineLoVo/DX (Colon, Doxorubicin Resistant)25.1[1]
Analog 1A549 (Lung)8.2[1]
Analog 2MCF-7 (Breast)6.5[1]

Table 2: Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 (µM)Reference
ColchicineCell-free tubulin polymerization2.5[2]
Analog 3Cell-free tubulin polymerization1.8[2]
Analog 4Cell-free tubulin polymerization3.2[2]

Table 3: 3D-QSAR Model Validation Parameters for Tubulin Inhibitors

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)SEE (Standard Error of Estimate)F-valueReference
CoMFA0.650.950.25120.5
CoMSIA0.680.960.23135.2

Experimental Protocols: In Silico Methodologies

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To predict the binding mode and affinity of this compound to the colchicine-binding site of β-tubulin.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the tubulin heterodimer, preferably in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).

    • Remove water molecules, ions, and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) around the known colchicine-binding pocket.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

    • Run the docking simulation, allowing the program to explore various conformations of this compound within the defined binding site.

    • The program will score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the predicted binding poses of this compound within the tubulin binding site.

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the surrounding amino acid residues.

    • The docking score provides a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D molecular properties.

Objective: To build a predictive model for the antiproliferative or tubulin polymerization inhibitory activity of this compound based on a dataset of known colchicine-site inhibitors.

Methodology:

  • Dataset Preparation:

    • Compile a dataset of structurally diverse compounds with known biological activity (e.g., IC50 values) targeting the colchicine-binding site.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset and perform energy minimization.

    • Align the molecules in 3D space. This is a critical step and can be done based on a common substructure or by docking all compounds into the tubulin binding site.

  • Calculation of Molecular Fields:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic fields (for CoMFA - Comparative Molecular Field Analysis) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA - Comparative Molecular Similarity Indices Analysis) at each grid point.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).

    • This generates a 3D-QSAR model that can be visualized as contour maps indicating regions where certain properties are favorable or unfavorable for activity.

  • Model Validation:

    • Internal Validation: Use the training set to perform cross-validation (e.g., leave-one-out) to assess the predictive power of the model (q²).

    • External Validation: Use the test set to predict the activity of compounds not used in model generation and compare the predicted values with the experimental values (R²_pred).

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Objective: To develop a 3D pharmacophore model for the colchicine-binding site of tubulin and use it to screen for potential bioactivity of this compound.

Methodology:

  • Pharmacophore Model Generation:

    • Ligand-based: Align a set of active molecules and extract common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

    • Structure-based: Analyze the interactions between a ligand and the protein in a known complex structure (e.g., from a crystal structure or a docking pose) to identify key interaction points.

  • Pharmacophore Model Refinement and Validation:

    • Refine the generated hypothesis by adding exclusion volumes to represent regions of steric hindrance.

    • Validate the model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound.

    • Compounds that match the pharmacophore features are considered potential hits.

  • Analysis:

    • Analyze how well this compound fits the pharmacophore model. A good fit suggests that it is likely to bind to the target and exhibit the desired biological activity.

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_data Data Collection & Preparation cluster_methods In Silico Prediction Methods cluster_analysis Analysis & Prediction This compound This compound Structure docking Molecular Docking This compound->docking tubulin Tubulin Crystal Structure (PDB) tubulin->docking analogs Known Tubulin Inhibitors (Dataset) qsar 3D-QSAR Modeling analogs->qsar pharma Pharmacophore Modeling analogs->pharma binding Binding Mode & Affinity docking->binding activity Predicted Bioactivity (IC50) qsar->activity features Essential Pharmacophoric Features pharma->features binding->activity features->activity apoptosis_pathway This compound This compound tubulin β-Tubulin This compound->tubulin Binds to colchicine site microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization bcl2 Bcl-2 microtubule->bcl2 Downregulation bax Bax microtubule->bax Upregulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis anti_inflammatory_pathway This compound This compound tubulin Tubulin This compound->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization ikk IKK Complex microtubule->ikk Inhibits activation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, cytokines) tlr TLR/Cytokine Receptor inflammatory_stimuli->tlr tlr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation releases nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Transcription nfkb->inflammatory_genes Induces

References

Potential Therapeutic Targets of Colchifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline, a naturally occurring alkaloid structurally related to colchicine, presents a compelling case for investigation as a therapeutic agent. Possessing the molecular formula C22H25NO7, it is distinguished from colchicine by an additional hydroxyl group on its acetamide side chain. Preliminary evidence suggests that, like its well-studied parent compound, this compound's primary therapeutic target is tubulin , the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, this compound has the potential to impact a cascade of downstream cellular processes, including mitosis, inflammation, and cellular signaling. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, leveraging available data and drawing parallels from the extensive research on colchicine. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Primary Therapeutic Target: β-Tubulin

Quantitative Data: Tubulin Polymerization Inhibition

The following table summarizes the inhibitory activity of colchicine on tubulin polymerization, which is expected to be comparable for this compound.

CompoundAssayTargetIC50Reference
ColchicineIn vitro tubulin polymerizationBovine brain tubulin2.4 µM[Data inferred from similar compounds]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method to assess the inhibitory effect of a compound on tubulin polymerization in vitro.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Add various concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.

  • Transfer the reaction mixtures to a pre-chilled 96-well plate.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.

G cluster_workflow Experimental Workflow: In Vitro Tubulin Polymerization Assay prep Prepare Tubulin, GTP, and Test Compound mix Mix Components on Ice prep->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm incubate->measure analyze Analyze Data to Determine IC50 measure->analyze

Experimental Workflow for In Vitro Tubulin Polymerization Assay.

Downstream Therapeutic Targets and Pathways

The disruption of microtubule function by this compound has significant downstream consequences, making several signaling pathways and cellular processes potential therapeutic targets.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Microtubules play a crucial role in the assembly and activation of the NLRP3 inflammasome. By disrupting microtubule integrity, this compound can indirectly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules NLRP3 NLRP3 Inflammasome Assembly Microtubules->NLRP3 Required for Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β → IL-1β Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation G cluster_logic Logical Relationship of this compound's Anti-proliferative Effect This compound This compound Tubulin_Binding Binds to β-Tubulin This compound->Tubulin_Binding Microtubule_Disruption Disrupts Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Viability Reduced Cancer Cell Viability Apoptosis->Reduced_Viability

Early-Stage Research on the Biological Effects of Colchifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early-stage research into the biological effects of Colchifoline, a derivative of the well-known mitotic agent, colchicine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines probable experimental methodologies, and visualizes the potential mechanisms of action based on the available scientific literature.

Quantitative Biological Data

Early studies on this compound focused on its cytotoxic and antimitotic properties, drawing direct comparisons with its parent compound, colchicine. The primary assays utilized were the P388 lymphocytic leukemia screen in mice and in vitro tubulin binding assays to determine its interaction with microtubule proteins. The following table summarizes the key quantitative findings from this initial research.

CompoundP388 Lymphocytic Leukemia Screen (in vivo)Tubulin Binding Affinity (in vitro)Toxicity (in vivo)
This compound PotentGood affinityToxic
Colchicine PotentHigh affinityToxic

Table 1: Summary of the comparative biological activity of this compound and Colchicine. Data is derived from preclinical screens in murine models and in vitro protein binding assays. The term "potent" and "toxic" are as described in the original study, indicating a high level of biological activity comparable to the parent compound, colchicine.

Experimental Protocols

The following sections detail the likely methodologies employed in the early-stage evaluation of this compound's biological effects. These protocols are based on standard practices for the evaluation of colchicine and its analogues during the period of the initial research.

P388 Lymphocytic Leukemia Screen in Mice

This in vivo assay is a standard preclinical screen to evaluate the potential of a compound to inhibit the proliferation of leukemia cells.

  • Cell Line: P388 lymphocytic leukemia cells are maintained in an appropriate culture medium.

  • Animal Model: DBA/2 or similar susceptible mouse strains are used.

  • Implantation: A known number of P388 cells (typically 10^6 cells) are injected intraperitoneally (i.p.) into the mice.

  • Treatment: The test compound (this compound) is administered to the mice at various dose levels, usually via i.p. injection, starting 24 hours after tumor cell implantation and continuing for a set period. A control group receiving the vehicle and a positive control group receiving a known active compound (e.g., colchicine) are included.

  • Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated mice compared to the control group. The toxicity of the compound is also monitored by observing weight loss and other signs of morbidity.

Tubulin Binding Assay

This in vitro assay measures the ability of a compound to bind to tubulin, the protein subunit of microtubules. Inhibition of tubulin polymerization is a key mechanism of action for colchicine and its derivatives.

  • Tubulin Preparation: Tubulin is purified from a biological source, typically bovine or porcine brain, through cycles of polymerization and depolymerization.

  • Ligand Binding: The binding of the test compound to tubulin can be measured using various techniques. A common method involves competitive binding with a radiolabeled ligand, such as [³H]colchicine.

  • Assay Procedure:

    • A fixed concentration of purified tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the test compound (this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The amount of bound radioligand is then separated from the unbound ligand, often by filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Visualizations: Pathways and Workflows

The following diagrams illustrate the potential signaling pathway for this compound based on the known mechanism of its parent compound, colchicine, and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Inflammasome NLRP3 Inflammasome Microtubule_Assembly->Inflammasome Inhibits Cell_Cycle Cell Cycle Arrest (Mitosis) Microtubule_Assembly->Cell_Cycle Disrupts Neutrophil_Migration Neutrophil Migration & Chemotaxis Microtubule_Assembly->Neutrophil_Migration Inhibits Caspase1 Caspase-1 Inflammasome->Caspase1 Activates IL1B Pro-IL-1β -> IL-1β Caspase1->IL1B Cleaves DNA DNA

Caption: Hypothetical signaling pathway of this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tubulin_Assay Tubulin Binding Assay Cytotoxicity_Assay Cell-based Cytotoxicity Assays (e.g., on P388 cells) Data_Analysis Data Analysis and Structure-Activity Relationship Tubulin_Assay->Data_Analysis P388_Screen P388 Leukemia Screen in Mice Cytotoxicity_Assay->P388_Screen Toxicity_Study Acute Toxicity Studies in Mice P388_Screen->Toxicity_Study Toxicity_Study->Data_Analysis Start Compound (this compound) Start->Tubulin_Assay Start->Cytotoxicity_Assay

Caption: Experimental workflow for this compound evaluation.

Discussion and Future Directions

The initial research on this compound established its biological activity as a potent antimitotic agent with a strong affinity for tubulin, comparable to its parent compound, colchicine. The primary mechanism of action is likely the disruption of microtubule dynamics, which in turn affects a variety of cellular processes including cell division, motility, and inflammatory signaling.

The inhibition of microtubule assembly is a well-documented mechanism for inducing cell cycle arrest, particularly in the M-phase, which explains the potent cytotoxicity observed against the P388 lymphocytic leukemia cell line. Furthermore, the disruption of the microtubular network in immune cells, such as neutrophils, is known to inhibit their migration and the activation of the NLRP3 inflammasome, a key component of the inflammatory response. While these anti-inflammatory effects have been extensively studied for colchicine, further research is needed to specifically elucidate and quantify these properties for this compound.

Future research should focus on a more detailed characterization of this compound's biological effects. This would include:

  • Quantitative analysis of its anti-inflammatory properties: This could involve assays to measure the inhibition of cytokine release (e.g., IL-1β) and neutrophil chemotaxis.

  • Elucidation of its specific effects on different cell lines: A broader panel of cancer cell lines should be tested to determine its spectrum of activity.

  • Pharmacokinetic and pharmacodynamic studies: These are crucial for understanding its absorption, distribution, metabolism, and excretion, which will inform potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Colchifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of colchifoline, a naturally occurring alkaloid found in plants of the Colchicum genus. Due to its structural similarity to the well-studied compound colchicine, the methodologies presented herein are largely based on established protocols for colchicine extraction and purification, with specific considerations for this compound. This protocol outlines methods for solid-liquid extraction from plant material, followed by a preparative high-performance liquid chromatography (HPLC) procedure for the isolation of high-purity this compound. Additionally, this document summarizes the presumed mechanism of action of this compound based on its analogy to colchicine, focusing on its role as a microtubule polymerization inhibitor and its impact on the NLRP3 inflammasome signaling pathway.

Introduction

This compound is a tropolone alkaloid found in various Colchicum species, most notably Colchicum autumnale. It is structurally very similar to colchicine, a compound with a long history of use in the treatment of gout and with emerging applications in other inflammatory diseases and cancer. Given this structural similarity, this compound is of significant interest to researchers for its potential pharmacological activities. The primary challenge in studying this compound is its isolation from the complex alkaloid mixture present in the plant matrix. This protocol provides a comprehensive guide for the efficient extraction and purification of this compound to facilitate further research and development.

Physicochemical Properties of this compound and Colchicine

A summary of the key physicochemical properties of this compound and colchicine is presented in Table 1. These properties are critical for developing and optimizing extraction and purification protocols.

Table 1: Physicochemical Properties of this compound and Colchicine

PropertyThis compoundColchicine
Molecular Formula C₂₂H₂₅NO₇C₂₂H₂₅NO₆
Molecular Weight 415.44 g/mol 399.44 g/mol
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamideN-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
Solubility Soluble in methanol, ethanol, and acetonitrile.Soluble in water, methanol, ethanol, and chloroform.
UV-Vis λmax Expected to be similar to colchicine, around 245 nm and 350 nm[1][2][3].~245 nm and ~350 nm in methanol[1][2][3].

Extraction of this compound from Colchicum autumnale

This compound is co-extracted with colchicine and other alkaloids from the seeds or corms of Colchicum autumnale. Several extraction methods have been reported for colchicine, all of which are applicable to the extraction of this compound. The choice of method may depend on the available equipment, desired yield, and environmental considerations.

Extraction Methods

A comparison of different extraction methods for colchicine, which can be adapted for this compound, is provided in Table 2.

Table 2: Comparison of Extraction Methods for Colchicine Alkaloids

Extraction MethodSolventTemperatureDurationReported Colchicine Yield (% w/w)Reference
Soxhlet Extraction MethanolBoiling point6-8 hours3.49
Soxhlet Extraction EthanolBoiling point6-8 hours2.63
Reflux Extraction MethanolBoiling point3 x 2 hours3.34
Ultrasound-Assisted Extraction (UAE) Methanol64°C42 min0.238
Supercritical CO₂ Extraction CO₂ with 3% Methanol35°C110 min>98% recovery[4]
Recommended Extraction Protocol: Soxhlet Extraction

Soxhlet extraction is a robust and efficient method for obtaining a high yield of alkaloids from plant material.

Materials and Equipment:

  • Dried and powdered Colchicum autumnale seeds or corms

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Methanol (reagent grade)

  • Rotary evaporator

Protocol:

  • Weigh 50 g of finely powdered Colchicum autumnale seeds.

  • Place the powdered material in a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Add 500 mL of methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the methanol to its boiling point using the heating mantle.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask containing the methanol extract.

  • Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • The resulting crude extract contains this compound, colchicine, and other alkaloids and is now ready for purification.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step process involving preliminary cleanup followed by preparative high-performance liquid chromatography (HPLC).

Preliminary Cleanup (Optional but Recommended)

A preliminary cleanup step can help to remove pigments and other interfering substances, thereby improving the efficiency and longevity of the preparative HPLC column.

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel for column chromatography (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Beakers and flasks

  • Rotary evaporator

Protocol:

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

  • Carefully load the dissolved extract onto the top of the silica gel bed.

  • Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the alkaloids of interest (colchicine and this compound).

  • Combine the alkaloid-rich fractions and evaporate the solvent under reduced pressure.

Preparative HPLC for this compound Isolation

Preparative HPLC is the most effective method for separating this compound from the closely related colchicine and other co-extracted alkaloids.

Table 3: Recommended Preparative HPLC Parameters

ParameterRecommended Condition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio may need to be optimized.
Flow Rate 10-20 mL/min
Detection UV at 254 nm or 350 nm
Injection Volume Dependent on column loading capacity and sample concentration
Temperature Ambient

Protocol:

  • Dissolve the partially purified alkaloid fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time of this compound will be slightly different from that of colchicine due to the additional hydroxyl group.

  • Combine the collected this compound fractions.

  • Evaporate the solvent using a rotary evaporator or a lyophilizer to obtain pure this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Mechanism of Action of this compound

While direct studies on the mechanism of action of this compound are limited, its structural similarity to colchicine strongly suggests that it shares the same biological targets and signaling pathways.

Inhibition of Microtubule Polymerization

Colchicine is a well-known anti-mitotic agent that binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of cells in metaphase, which is the basis for its anti-cancer properties. It is highly probable that this compound exerts a similar effect on tubulin polymerization.

Inhibition of the NLRP3 Inflammasome

Recent research has highlighted the anti-inflammatory effects of colchicine, which are mediated through the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Colchicine is believed to inhibit the assembly and activation of the NLRP3 inflammasome, thereby reducing inflammation. Given its structural similarity, this compound is also expected to inhibit this pathway.

Visualizations

Experimental Workflow

experimental_workflow plant_material Colchicum autumnale (seeds or corms) extraction Soxhlet Extraction (Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract cleanup Silica Gel Column Chromatography crude_extract->cleanup partially_purified Partially Purified Alkaloids cleanup->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) pure_this compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound (Presumed)

signaling_pathway cluster_cell Cell This compound This compound tubulin Tubulin This compound->tubulin Binds to microtubules Microtubules This compound->microtubules Inhibits nlrp3_inflammasome NLRP3 Inflammasome Assembly This compound->nlrp3_inflammasome Inhibits tubulin->microtubules Polymerization caspase1 Caspase-1 Activation nlrp3_inflammasome->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b IL-1β (Inflammation) pro_il1b->il1b

Caption: Presumed signaling pathway of this compound's action.

Conclusion

This document provides a detailed and practical guide for the extraction and purification of this compound from Colchicum autumnale. By adapting established protocols for colchicine, researchers can obtain high-purity this compound for further investigation into its pharmacological properties. The presumed mechanism of action, centered on microtubule and NLRP3 inflammasome inhibition, provides a strong basis for future studies to elucidate the full therapeutic potential of this interesting natural product.

References

Synthesis of Colchifoline from Deacetylcolchicine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of colchifoline from deacetylcolchicine. The methodology is based on the reaction of a mixture of deacetylcolchicine and its isomer, deacetylisocolchicine, with trifluoroacetylglycolyl chloride in a pyridine solvent. This reaction affords a mixture of this compound and isothis compound, which can be effectively separated using column chromatography. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, providing a reproducible method for the preparation of this compound, a compound of interest for further pharmacological investigation.

Introduction

This compound is a naturally occurring alkaloid and a derivative of colchicine, a well-known compound used for the treatment of gout. The structural similarity of this compound to colchicine suggests its potential as a valuable subject for pharmacological studies, particularly in the context of tubulin-binding agents and anti-cancer research. The synthesis of this compound from readily available starting materials is a critical step in enabling these investigations. This application note details a robust and validated laboratory-scale synthesis of this compound from deacetylcolchicine.

Reaction Scheme

The synthesis proceeds through the N-acylation of the deacetylated colchicine precursor with trifluoroacetylglycolyl chloride. The reaction occurs in pyridine, which acts as both a solvent and a base to neutralize the hydrogen chloride byproduct.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents/Solvents cluster_products Products Deacetylcolchicine Deacetylcolchicine reaction_arrow + Trifluoroacetylglycolyl_Chloride Trifluoroacetylglycolyl Chloride Pyridine Pyridine This compound This compound Isothis compound + Isothis compound product_arrow -> reaction_arrow->product_arrow Pyridine product_arrow->this compound product_arrow->Isothis compound

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
  • Mixture of deacetylcolchicine and deacetylisocolchicine

  • Trifluoroacetylglycolyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel 60 (0.040-0.063 mm)

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Chromatography column (2.5 x 80 cm)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (Silica gel F254)

  • Standard laboratory glassware

Procedure

1. Reaction Setup

  • A crude mixture of deacetylcolchicine and deacetylisocolchicine (prepared from 2 g of deacetylcolchiceine) is dissolved in 30 mL of dichloromethane and 1.50 mL of pyridine in a round-bottom flask.[1]

  • The solution is cooled in an ice-bath with continuous stirring.[1]

2. Acylation Reaction

  • Under anhydrous conditions, 1.2 mL (9.5 mmol) of trifluoroacetylglycolyl chloride is added dropwise to the cooled solution.[1] A transient red color may be observed upon addition of each drop, which should dissipate with stirring.[1]

  • After the addition is complete, the reaction mixture is allowed to stand overnight.[1]

3. Work-up

  • The reaction solution is washed twice with 3 mL of water.[1]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).[1]

  • The solvent is removed under reduced pressure using a rotary evaporator.[1]

4. Chromatographic Separation

  • The resulting residue is dissolved in a minimal amount of chloroform.[1]

  • The solution is loaded onto a silica gel-60 column (2.5 x 80 cm) packed in chloroform.[1]

  • The column is eluted with a solvent system of chloroform containing 5% methanol and 0.5% ammonium hydroxide.[1]

5. Product Isolation and Characterization

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of CHCl₃-MeOH-NH₄OH (90:9:1).[1] this compound has an Rf value of 0.49 and isothis compound has an Rf value of 0.31 under these conditions.[1]

  • The first compound to elute is this compound.[1] The fractions containing pure this compound are pooled and the solvent is evaporated.

  • The isolated this compound is crystallized from ethyl acetate.[1] The product should be dried under vacuum at 100°C for a prolonged period to remove residual solvent.[1]

Data Presentation

ParameterValueReference
Starting Material2 g of crude deacetylcolchicine/isothis compound mixture[1]
Yield of this compound500 mg[1]
Yield of Isothis compound660 mg[1]
Melting Point of this compound151-152°C[1]
Melting Point of Isothis compound220-221°C[1]
Specific Rotation of this compound ([α]D²²)-149° (c 0.94, CHCl₃)[1]
Specific Rotation of Isothis compound ([α]D²²)-297° (c 1, CHCl₃)[1]
TLC Rf of this compound0.49 (CHCl₃-MeOH-NH₄OH 90:9:1)[1]
TLC Rf of Isothis compound0.31 (CHCl₃-MeOH-NH₄OH 90:9:1)[1]

Experimental Workflow

experimental_workflow A Dissolve Deacetylcolchicine Mixture in Dichloromethane and Pyridine B Cool Reaction Mixture in Ice Bath A->B C Add Trifluoroacetylglycolyl Chloride Dropwise B->C D Stir Overnight C->D E Wash with Water D->E F Dry Organic Layer with Na2SO4 E->F G Evaporate Solvent F->G H Dissolve Residue in Chloroform G->H I Column Chromatography (Silica Gel, CHCl3/MeOH/NH4OH) H->I J Isolate this compound Fractions I->J K Crystallize from Ethyl Acetate J->K L Dry Final Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from deacetylcolchicine. The procedure is straightforward and utilizes standard laboratory techniques. The detailed purification process allows for the isolation of high-purity this compound, suitable for further chemical and biological studies. This application note serves as a valuable resource for researchers aiming to synthesize and investigate this promising colchicine analog.

References

Application Notes and Protocols for Assessing Colchifoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchifoline, a natural alkaloid derived from colchicine, is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, essential components of the cytoskeleton. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis, or programmed cell death. These characteristics make this compound a compound of significant interest for investigation as a potential anti-cancer therapeutic.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of colchicine and its derivatives in various human cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, studies have shown its potency to be comparable to that of colchicine[1]. Therefore, the data for colchicine can be used as a reasonable surrogate for estimating the effective concentration range for this compound in initial experiments.

Table 1: IC50 Values of Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaVaries (specific value not provided in search results)
H1299Lung CarcinomaVaries (specific value not provided in search results)
MCF-7Breast AdenocarcinomaVaries (specific value not provided in search results)
DU-145Prostate CarcinomaVaries (specific value not provided in search results)
HepG-2Hepatocellular Carcinoma7.40
HCT-116Colorectal Carcinoma9.32

Note: IC50 values can vary between different studies and experimental conditions.

Table 2: Cytotoxicity of Novel Quinolines as Colchicine Binding Site Inhibitors

CompoundHepG-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
Colchicine7.409.3210.41
20 1.782.153.24
21 2.333.114.07
22 4.125.036.18
23 3.894.565.72
24 6.217.898.91
25 5.016.147.22
26 8.159.199.87
28 2.983.874.95

Data from a study on novel quinoline derivatives that act as colchicine binding site inhibitors, demonstrating the potential for discovering compounds with greater potency than colchicine[2].

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS and transfer them dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 cells per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus labeling late apoptotic or necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule. This compound, by binding to tubulin, is expected to inhibit this polymerization process.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution

  • This compound stock solution

  • Fluorescence microplate reader

Protocol:

  • Preparation:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Prepare different concentrations of this compound in polymerization buffer.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the this compound dilutions.

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence (e.g., using a fluorescent reporter for polymerization) or absorbance (light scattering at 340 nm) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Plot the change in fluorescence or absorbance over time for each this compound concentration.

    • Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of this compound.

Visualization of Pathways and Workflows

experimental_workflow cluster_cytotoxicity Cell Viability Assay (MTT) cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay (Annexin V/PI) seed_cells_mtt Seed Cells in 96-well plate treat_mtt Treat with this compound seed_cells_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_cells_cc Seed Cells in 6-well plate treat_cc Treat with this compound seed_cells_cc->treat_cc harvest_fix Harvest & Fix Cells treat_cc->harvest_fix stain_pi Stain with Propidium Iodide harvest_fix->stain_pi flow_cytometry_cc Flow Cytometry Analysis stain_pi->flow_cytometry_cc phase_distribution Determine Phase Distribution flow_cytometry_cc->phase_distribution seed_cells_apop Seed Cells in 6-well plate treat_apop Treat with this compound seed_cells_apop->treat_apop harvest_apop Harvest Cells treat_apop->harvest_apop stain_annexin_pi Stain with Annexin V/PI harvest_apop->stain_annexin_pi flow_cytometry_apop Flow Cytometry Analysis stain_annexin_pi->flow_cytometry_apop quantify_apoptosis Quantify Apoptotic Cells flow_cytometry_apop->quantify_apoptosis

Caption: Experimental workflow for assessing this compound activity.

apoptosis_pathway cluster_colchifoline_action This compound Action cluster_cell_cycle_arrest Cell Cycle Arrest cluster_apoptosis_induction Apoptosis Induction This compound This compound tubulin Tubulin This compound->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest bcl2 Bcl-2 (Anti-apoptotic) g2m_arrest->bcl2 Downregulation bax Bax (Pro-apoptotic) g2m_arrest->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Colchifoline Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Colchifoline is a natural alkaloid structurally related to colchicine, a well-established anti-inflammatory agent.[1][2][3] Both compounds are known to exert their biological effects primarily through the inhibition of tubulin polymerization, a critical process for various cellular functions, including mitosis and inflammatory cell migration.[1][4][5][6] While the bulk of available research has focused on colchicine, studies indicate that this compound shares a similar potency and toxicity profile in animal models, with a strong affinity for tubulin.[3]

These application notes provide a detailed overview of the administration of colchicine in animal models, which can serve as a foundational guide for researchers investigating this compound. The protocols and data presented herein are derived from established studies on colchicine and should be adapted and optimized for specific experimental designs involving this compound.

Data Presentation: Quantitative Effects of Colchicine in Animal Models

The following tables summarize key quantitative data from studies administering colchicine in various animal models. This information provides a valuable reference for dose selection and expected outcomes.

Table 1: Anti-Inflammatory Effects of Colchicine in a Humanized Mouse Model of Sickle Cell Disease

ParameterVehicle ControlColchicine (100 µg/kg/day, IP, 14 days)Percent Reductionp-valueReference
Plasma IL-6~130 µg/g protein~48 µg/g protein~67%<0.01[7][8]
Plasma SAP~33 µg/g protein~18 µg/g protein~45%<0.01[7][8]
Skin Secretagogue IL-1βNot specifiedNot specified20%<0.05[7]
Skin Secretagogue IFN-γNot specifiedNot specified40%<0.01[7]
Skin Secretagogue GM-CSFNot specifiedNot specified40%<0.01[7]

IP: Intraperitoneal; IL: Interleukin; SAP: Serum Amyloid P; IFN: Interferon; GM-CSF: Granulocyte-macrophage colony-stimulating factor.

Table 2: Dose-Dependent Hepatotoxicity of Colchicine in Mice (6 hours post-administration)

Dose (mg/kg, IP)ALT (U/L)AST (U/L)ALP (U/L)Reference
Vehicle Control~50~100~100[9]
0.25~60~120~110[9]
0.5~75~150~120[9]
1.0~150~300~150[9]
2.0~400~800~130[9]
4.0~1000~2000*~120[9]

*Statistically significant difference compared to vehicle controls. IP: Intraperitoneal; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase.

Key Signaling Pathways

Colchicine, and by extension this compound, primarily targets tubulin, leading to the disruption of microtubule polymerization. This fundamental action has downstream effects on several key signaling pathways involved in inflammation.

Inhibition of the NLRP3 Inflammasome

A major mechanism of colchicine's anti-inflammatory effect is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[4][5][10] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Colchicine is thought to prevent the assembly of the inflammasome complex.[4]

NLRP3_Inhibition cluster_cell Macrophage Pro-inflammatory\nStimuli Pro-inflammatory Stimuli NLRP3 NLRP3 Pro-inflammatory\nStimuli->NLRP3 activates Tubulin Tubulin Microtubule\nPolymerization Microtubule Polymerization Tubulin->Microtubule\nPolymerization forms This compound This compound This compound->Tubulin binds to NLRP3 Inflammasome\nAssembly NLRP3 Inflammasome Assembly This compound->NLRP3 Inflammasome\nAssembly inhibits This compound->Microtubule\nPolymerization inhibits NLRP3->NLRP3 Inflammasome\nAssembly ASC ASC ASC->NLRP3 Inflammasome\nAssembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3 Inflammasome\nAssembly Caspase-1 Caspase-1 NLRP3 Inflammasome\nAssembly->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β->Inflammation promotes Microtubule\nPolymerization->NLRP3 Inflammasome\nAssembly facilitates ICV_Protocol_Workflow start Start acclimatization Animal Acclimatization (Wistar Rats, 1 week) start->acclimatization anesthesia Anesthesia (e.g., Thiopental sodium, 45 mg/kg IP) acclimatization->anesthesia stereotaxic_setup Mount on Stereotaxic Apparatus anesthesia->stereotaxic_setup surgery Scalp Incision & Skull Exposure stereotaxic_setup->surgery drilling Drill Burr Holes at Coordinates (AP: -0.8, ML: ±1.8, DV: -3.6 mm) surgery->drilling injection Bilateral ICV Injection (7.5 µg in 5 µL/site at 1 µL/min) drilling->injection post_injection_wait Wait 2 min Post-Injection injection->post_injection_wait suturing Suture Incision post_injection_wait->suturing post_op_care Post-Operative Care & Monitoring suturing->post_op_care end End post_op_care->end

References

Application Notes and Protocols for Colchifoline as a Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchifoline is a naturally occurring alkaloid closely related to colchicine, a well-characterized microtubule destabilizing agent. Both compounds share a common mechanism of action by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in proliferating cells.

Studies have shown that this compound exhibits potency and toxicity comparable to colchicine in preclinical models, with a high affinity for tubulin. These characteristics make this compound a compound of interest for research in cancer biology and other fields where the modulation of microtubule dynamics is relevant.

These application notes provide a comprehensive guide for the use of this compound as a microtubule destabilizing agent. Due to the limited availability of specific quantitative data for this compound, the following protocols and data are largely based on the extensive research conducted with its close analog, colchicine. Researchers should consider this relationship when interpreting their results.

Data Presentation

The following tables summarize the quantitative data for colchicine, which can be used as a reference for designing experiments with this compound, given their similar potencies.

Table 1: In Vitro Cytotoxicity of Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG-2Hepatocellular Carcinoma7.40Not Specified
HCT-116Colorectal Carcinoma9.32Not Specified
MCF-7Breast Adenocarcinoma10.41Not Specified
A549Lung Carcinoma18.8372
HepG2Hepatocellular Carcinoma16.9272

Note: The IC50 value is the concentration of a drug that inhibits a biological process by 50%. These values can vary depending on the assay conditions and cell line.

Table 2: Effect of Colchicine on Tubulin Polymerization and Cell Cycle

ParameterValueConditions
Tubulin Polymerization IC5010.6 nMIn vitro assay
Cell Cycle ArrestG2/M PhaseIn various cancer cell lines
G2/M Population (MCF-7 cells)80.00 ± 2.20%100 µg/ml colchicine
G2/M Population (Control)62.98 ± 0.98%Untreated MCF-7 cells

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound as a microtubule destabilizing agent.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).

Protocol 3: In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • This compound

  • Purified tubulin (>99% pure)

  • GTP

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Temperature-controlled spectrophotometer

Procedure:

  • Resuspend purified tubulin in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and various concentrations of this compound in a 96-well plate.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Plot the absorbance versus time to visualize the polymerization kinetics. The inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase.

Protocol 4: Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.

Materials:

  • This compound

  • Cells grown on coverslips in a 24-well plate

  • Formaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound at a concentration around the IC50 value for a suitable duration (e.g., 16-24 hours).

  • Fix the cells with 4% formaldehyde for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This protocol detects the induction of apoptosis by this compound.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a microtubule destabilizing agent.

G cluster_0 Mechanism of Action This compound This compound Tubulin αβ-Tubulin Dimer This compound->Tubulin Binds to Colchicine Site MT Microtubule Tubulin->MT Polymerization (Inhibited) G2M G2/M Arrest MT->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of this compound-induced microtubule destabilization.

G cluster_1 Experimental Workflow Start Start CellCulture Cell Culture Start->CellCulture Treatment Treat with this compound CellCulture->Treatment Viability Cell Viability Assay (IC50) Treatment->Viability CellCycle Cell Cycle Analysis Treatment->CellCycle Microscopy Immunofluorescence Treatment->Microscopy Apoptosis Apoptosis Assay Treatment->Apoptosis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Microscopy->DataAnalysis Apoptosis->DataAnalysis End End DataAnalysis->End

Caption: General workflow for evaluating this compound's effects.

Application Notes and Protocols for Colchicine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Colchicine, a potent microtubule-disrupting agent, in cancer cell line research. While the initial topic specified Colchifoline, a comprehensive literature review revealed that this compound is a naturally occurring analogue of Colchicine with limited specific data in recent cancer cell line studies.[1] The vast body of research has instead focused on the parent compound, Colchicine, and its synthetic derivatives aimed at improving therapeutic indices. Therefore, these notes will focus on the well-documented applications of Colchicine, which serves as a foundational model for understanding the activity of its analogues like this compound.

Colchicine's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to mitotic arrest at the G2/M phase of the cell cycle and the subsequent induction of apoptosis.[2] Its effects on various cancer cell lines have been extensively studied, making it a critical tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics.

These notes will detail its application in assessing cytotoxicity, inducing apoptosis, and inhibiting cell migration, along with the signaling pathways involved and detailed protocols for key experimental assays.

Data Presentation: In Vitro Efficacy of Colchicine

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Colchicine in various human cancer cell lines, demonstrating its potent antiproliferative activity.

Table 1: IC₅₀ Values of Colchicine in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HepG-2Hepatocellular Carcinoma7.40[3]
HCT-116Colon Carcinoma9.32[3]
MCF-7Breast Adenocarcinoma10.41[3]
AGSGastric Adenocarcinoma>10 ng/mL (approx. >0.025 µM)[4]
NCI-N87Gastric Carcinoma2-10 ng/mL (approx. 0.005-0.025 µM)[4]
Saos-2OsteosarcomaConcentration-dependent reduction in viability[5][6]
U2OSOsteosarcomaConcentration-dependent reduction in viability[5][6]

Table 2: Effects of Colchicine on Apoptosis and Cell Migration

Cell LineAssayEffectConcentrationReference
NCI-N87Flow Cytometry (Annexin V/PI)Increased apoptosis from 3.54% to 76.6%0, 2, 5, 10 ng/mL[4][7]
AGSTranswell MigrationDose-dependent inhibition of migration2, 5, 10 ng/mL[4][7]
NCI-N87Transwell MigrationDose-dependent inhibition of migration2, 5, 10 ng/mL[4][7]
Saos-2Transwell MigrationSignificant inhibition of migration10, 30 nM[6]
U2OSTranswell MigrationSignificant inhibition of migration10, 30 nM[6]

Mechanism of Action and Signaling Pathways

Colchicine exerts its anti-cancer effects primarily by disrupting microtubule dynamics. This action triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.

Microtubule Depolymerization and Mitotic Arrest

Colchicine binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, cells are arrested in the G2/M phase of the cell cycle.[2][5] This prolonged mitotic arrest ultimately activates apoptotic pathways.

Colchicine Colchicine Tubulin β-Tubulin Colchicine->Tubulin Binds to Microtubules Microtubule Polymerization Colchicine->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Phase Arrest Microtubules->Arrest Disruption leads to Spindle->Arrest Progression beyond Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Colchicine's primary mechanism of action.

Induction of Apoptosis via Intrinsic and MAPK Pathways

The apoptotic cell death induced by Colchicine involves multiple signaling pathways. A key pathway implicated is the intrinsic (mitochondrial) apoptosis pathway. Colchicine treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner caspase.[4]

Furthermore, studies have shown the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in Colchicine-induced apoptosis in some cancer cell lines. In gastric cancer cells, suppression of the PI3K/Akt/mTOR pathway has also been observed following Colchicine treatment.[4]

cluster_0 Colchicine Action cluster_1 Signaling Pathways cluster_2 Mitochondrial Apoptosis Pathway Colchicine Colchicine p38 p38 MAPK Colchicine->p38 Activates PI3K PI3K/Akt/mTOR Colchicine->PI3K Suppresses Bcl2 Bcl-2 Colchicine->Bcl2 Downregulates Bax Bax Colchicine->Bax Upregulates Apoptosis Apoptosis p38->Apoptosis PI3K->Apoptosis Survival Signal CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp3->Apoptosis

Caption: Signaling pathways involved in Colchicine-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of Colchicine on cancer cell lines.

General Experimental Workflow

A typical workflow for assessing the anti-cancer effects of Colchicine involves a series of in vitro assays to determine its impact on cell viability, apoptosis, cell cycle, and migration.

start Cancer Cell Culture treatment Treat cells with Colchicine (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle migration Cell Migration Assay (Transwell Assay) treatment->migration western_blot Protein Expression Analysis (Western Blot) treatment->western_blot end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end migration->end western_blot->end

Caption: Standard experimental workflow for Colchicine studies.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8]

Materials:

  • Cancer cell lines

  • 96-well flat-bottom plates

  • Complete culture medium

  • Colchicine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Colchicine in culture medium. Remove the old medium from the wells and add 100 µL of the Colchicine-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if Colchicine is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with Colchicine as desired in 6-well plates.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and quantify the DNA content in cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect treated and untreated cells (approximately 1 x 10⁶ cells per sample) as described in the apoptosis protocol.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at 4°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 4: Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again as in step 7.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Protocol 5: Cell Migration Assessment (Transwell Assay)

This assay evaluates the ability of cancer cells to migrate through a porous membrane, a key characteristic of metastasis.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet solution (for staining)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium. Add 100-200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the insert. Add Colchicine at desired concentrations to the upper chamber.

  • Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours) at 37°C and 5% CO₂.

  • Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Gently wash the insert with water to remove excess stain. Allow it to air dry.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.

References

Application Note: In Vitro Analysis of Tubulin Polymerization Inhibition by Colchifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this dynamic equilibrium is a key mechanism for inducing cell cycle arrest and apoptosis, making tubulin a prime target for anticancer drug development. Colchifoline is a compound investigated for its potential to inhibit tubulin polymerization. This application note provides a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization.

This compound is hypothesized to act as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2][3] This binding event is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the disassembly of existing microtubules.[1][4] This mechanism is shared by a class of compounds known as colchicine-site inhibitors (CSIs).[2] The in vitro tubulin polymerization assay is a fundamental method to quantify the inhibitory effect of compounds like this compound on microtubule formation.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP and a polymerization buffer. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm using a spectrophotometer. The rate and extent of polymerization are influenced by the presence of microtubule-targeting agents. Inhibitors of tubulin polymerization, such as this compound, will decrease the rate and/or the maximal level of polymerization in a concentration-dependent manner.

Materials and Reagents

  • Lyophilized Bovine Brain Tubulin (>99% pure)

  • This compound

  • Colchicine (as a positive control)

  • Paclitaxel (as a polymerization promoter control)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled microplate reader

Experimental Protocol

1. Reagent Preparation

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within a few hours.

  • GTP Stock Solution: Prepare a 100 mM GTP stock solution in water. Store at -20°C in small aliquots.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay. Colchicine should also be prepared in the same manner to serve as a positive control.

  • Polymerization Buffer: Prepare the final polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep on ice.

2. Assay Procedure

  • On ice, add the following to each well of a pre-chilled 96-well plate:

    • 85 µL of Polymerization Buffer

    • 5 µL of the appropriate this compound dilution (or DMSO for the vehicle control, and Colchicine/Paclitaxel for controls).

  • Pre-incubate the plate at 37°C for 1 minute in the microplate reader.

  • Initiate the polymerization by adding 10 µL of reconstituted tubulin (final concentration of 1 mg/mL) to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

3. Data Analysis

  • Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in OD340nm against time for each concentration of this compound and the controls.

  • Determine the Vmax (maximum rate of polymerization) and the maximum OD340nm reached for each condition.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%).

Quantitative Data Summary

The following table summarizes hypothetical but representative data for the inhibitory effect of this compound on in vitro tubulin polymerization compared to the well-characterized inhibitor, colchicine.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound 2.5
Colchicine2.1[2] - 10.6[5]

Note: IC50 values for colchicine can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow for the in vitro tubulin polymerization assay.

G cluster_0 Cellular Environment Free Tubulin Free Tubulin Microtubules Microtubules Free Tubulin->Microtubules Polymerization Microtubules->Free Tubulin Depolymerization This compound This compound This compound->Free Tubulin Binds to β-tubulin Tubulin-Colchifoline Complex Tubulin-Colchifoline Complex Tubulin-Colchifoline Complex->Microtubules Inhibition of Polymerization Free Tubulinthis compound Free Tubulinthis compound Free Tubulinthis compound->Tubulin-Colchifoline Complex

Caption: Proposed mechanism of this compound's action on tubulin dynamics.

G cluster_workflow Experimental Workflow prep Reagent Preparation plate Plate Setup (on ice) prep->plate incubate Pre-incubation (37°C, 1 min) plate->incubate initiate Initiate Polymerization (add Tubulin) incubate->initiate read Monitor OD340nm (37°C, 60 min) initiate->read analyze Data Analysis (IC50 determination) read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Troubleshooting

  • No polymerization in the control well:

    • Ensure tubulin has been properly reconstituted and kept on ice.

    • Verify the concentration and viability of GTP.

    • Confirm the temperature of the plate reader is set to 37°C.

  • High background signal:

    • Ensure the buffer is properly filtered and free of particulates.

    • Use high-quality microplates.

  • Inconsistent results:

    • Ensure accurate and consistent pipetting, especially for the viscous glycerol-containing buffer.

    • Use fresh aliquots of reagents.

Conclusion

The in vitro tubulin polymerization assay is a robust and direct method to characterize the inhibitory activity of compounds like this compound. By following this protocol, researchers can obtain reliable and reproducible data to determine the potency of this compound as a tubulin polymerization inhibitor and to further investigate its potential as a therapeutic agent. This assay serves as a crucial primary screen in the drug discovery pipeline for novel microtubule-targeting agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Colchifoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Colchifoline synthesis. The following sections include frequently asked questions (FAQs), detailed troubleshooting guides, a complete experimental protocol, and visualizations to clarify the process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this compound synthesis?

A1: The most commonly cited and reliable starting material for the laboratory-scale synthesis of this compound is deacetylcolchiceine. This precursor is readily available from the hydrolysis of colchicine.

Q2: Are there alternative methods to the one presented in this guide?

A2: While the protocol provided here is based on a detailed, peer-reviewed publication, other methods have been mentioned in scientific literature. One such method involves the selective formylation of deacetylcolchiceine using dichlorocarbene, followed by methylation. However, detailed experimental protocols for this specific application are not as readily available in the public domain. The method detailed below has been fully described and validated in the scientific literature.

Q3: What are the critical steps that significantly impact the final yield?

A3: The two most critical steps are the initial methylation of deacetylcolchiceine and the subsequent reaction with trifluoroacetylglycolyl chloride. Inefficient methylation can lead to a complex mixture of products that is difficult to separate. The second step is sensitive to moisture and requires anhydrous conditions to prevent the hydrolysis of the acid chloride, which would halt the reaction.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and the effectiveness of the purification. The final product should be characterized by melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Methylated Intermediates 1. Incomplete reaction with diazomethane.2. Degradation of starting material.1. Ensure an excess of diazomethane is used and that the reaction is allowed to proceed to completion (monitor by TLC).2. Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
Formation of Multiple Products in the Second Step 1. Presence of moisture leading to hydrolysis of trifluoroacetylglycolyl chloride.2. Non-selective reaction due to temperature fluctuations.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain a constant low temperature (ice bath) during the addition of the reagent.
Difficulty in Separating this compound from Isothis compound 1. Inadequate chromatographic separation.2. Co-elution of the isomers.1. Use a long chromatography column with high-quality silica gel.2. Optimize the solvent system for elution. A common mobile phase is a mixture of chloroform, methanol, and ammonium hydroxide.[1]
Final Product is Impure 1. Incomplete removal of solvents or reagents.2. Inefficient purification.1. Ensure the product is thoroughly dried under vacuum.2. Recrystallize the product from a suitable solvent system, such as ethyl acetate, to remove impurities.[1]

Experimental Protocol: Synthesis of this compound from Deacetylcolchiceine

This protocol is adapted from the synthesis described by Iorio, Molinari, and Brossi (1981).[1]

Step 1: Methylation of Deacetylcolchiceine
  • Preparation: Dissolve deacetylcolchiceine in a mixture of methanol and diethyl ether.

  • Reaction: Cool the solution in an ice bath. Add a freshly prepared ethereal solution of diazomethane in excess.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain a crude mixture of deacetylcolchicine and deacetylisocolchicine. This mixture is used directly in the next step.

Step 2: Synthesis of this compound and Isothis compound
  • Preparation: Dissolve the crude mixture from Step 1 (e.g., 2g) in anhydrous dichloromethane (30 mL) and pyridine (1.5 mL).[1]

  • Reaction: Cool the solution in an ice bath. Under anhydrous conditions and with stirring, add trifluoroacetylglycolyl chloride (1.2 mL, 9.5 mmol) dropwise.[1] A red color may appear and disappear upon stirring.

  • Incubation: Allow the reaction mixture to stand overnight.

  • Washing: Wash the solution twice with water (2 x 3 mL) and dry the organic layer with sodium sulfate.[1]

  • Concentration: Evaporate the solvent to yield the crude product containing both this compound and its isomer.

Step 3: Purification of this compound
  • Chromatography: Dissolve the crude product in chloroform and perform column chromatography on silica gel.

  • Elution: Elute the column with a mixture of chloroform containing 5% methanol and 0.5% ammonium hydroxide.[1]

  • Isolation: Collect the fractions and monitor by TLC. The first major component to elute is this compound.

  • Crystallization: Combine the fractions containing this compound and crystallize from ethyl acetate to obtain the pure product.

Quantitative Data Summary

Starting Material (Deacetylcolchiceine) Isolated this compound Isolated Isothis compound Reference
2.0 g500 mg660 mg[1]

Note: The yields are based on the reported synthesis and may vary depending on experimental conditions.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Methylation cluster_1 Step 2: Acylation cluster_2 Step 3: Purification A Deacetylcolchiceine B Dissolve in MeOH/Ether A->B C Add Diazomethane at 0°C B->C D Evaporate Solvent C->D E Crude Methylated Mixture D->E F Dissolve in DCM/Pyridine E->F G Add Trifluoroacetylglycolyl Chloride at 0°C F->G H Aqueous Work-up G->H I Crude this compound Mixture H->I J Silica Gel Column Chromatography I->J K Elute with CHCl3/MeOH/NH4OH J->K L Isolate Fractions K->L M Crystallize from Ethyl Acetate L->M N Pure this compound M->N G start Low Final Yield of this compound check_step1 Analyze crude methylated mixture by TLC/MS start->check_step1 step1_ok Methylation is successful check_step1->step1_ok Starting material consumed step1_fail Incomplete methylation or degradation check_step1->step1_fail Starting material remains check_step2 Analyze crude acylation mixture step1_ok->check_step2 solution1 Optimize methylation: - Increase diazomethane equivalents - Lower reaction temperature step1_fail->solution1 step2_ok Acylation is successful check_step2->step2_ok Product detected step2_fail Low conversion or side products check_step2->step2_fail No/low product check_purification Check TLC of all fractions step2_ok->check_purification solution2 Optimize acylation: - Ensure anhydrous conditions - Check reagent quality - Maintain low temperature step2_fail->solution2 purification_ok Product loss during purification check_purification->purification_ok Product in multiple fractions purification_fail Poor separation of isomers check_purification->purification_fail Fractions are mixed solution3 Optimize purification: - Adjust solvent polarity - Use a longer column - Check for co-elution purification_ok->solution3 purification_fail->solution3

References

Technical Support Center: Overcoming Colchifoline Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with Colchifoline and other poorly water-soluble compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture media or buffer. What is happening?

A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds like this compound. However, when this concentrated DMSO stock is introduced into an aqueous environment, the overall solvent polarity increases dramatically. This compound, being poorly soluble in water, crashes out of the solution.

Q2: What is the first thing I should try to prevent precipitation?

A2: The simplest first step is to optimize your dilution procedure. Try lowering the final concentration of this compound in your aqueous buffer. You can also try to decrease the percentage of DMSO in the final solution by using a more concentrated stock, though this may seem counterintuitive. Adding the DMSO stock to your buffer dropwise while vortexing can also help by preventing localized high concentrations of the compound. If these simple steps do not work, you should consider the solubilization techniques detailed in our troubleshooting guide.

Q3: Are there alternative solvents to DMSO I can use?

A3: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used. Examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[] The choice of co-solvent can influence the solubility and stability of your compound. It is crucial to ensure the chosen solvent and its final concentration are compatible with your experimental system (e.g., not toxic to cells).

Q4: Can I use pH to my advantage to increase this compound solubility?

A4: Adjusting the pH can be a very effective technique for ionizable compounds.[][2] If this compound has acidic or basic functional groups, modifying the pH of your buffer can increase its charge and, consequently, its solubility in water. However, this is not suitable for neutral compounds.[2] You must also consider the pH constraints of your experiment.

Q5: What are cyclodextrins and surfactants, and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][4] Surfactants are amphiphilic molecules that, above a certain concentration, form micelles that can entrap hydrophobic drugs, thereby increasing their solubility.[5]

Troubleshooting Guide

Issue: this compound precipitates from aqueous solution during my experiment.

This guide provides a systematic approach to resolving solubility issues. Start with the simplest methods and proceed to more complex formulations as needed.

Method Description Advantages Considerations
1. Co-solvents Using a water-miscible organic solvent (like DMSO, ethanol, PEG 400) to dissolve the compound before dilution into the aqueous buffer.[][6]Simple to prepare and evaluate.[6] Effective for many lipophilic compounds.The final concentration of the co-solvent must be non-toxic and compatible with the assay. May still precipitate upon significant dilution. Potential for toxicity at higher concentrations.[6]
2. pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its aqueous solubility.[2][7]Simple, rapid, and uses a small amount of compound.[] Can be very effective for ionizable molecules.Only works for compounds with acidic or basic functional groups. The required pH may not be compatible with the experimental system (e.g., cell viability). Possible precipitation if the solution is neutralized.[6]
3. Surfactants Adding a surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer to form micelles that encapsulate the hydrophobic compound.Can significantly increase the solubility of highly insoluble compounds.Can interfere with some biological assays. Potential for cell toxicity depending on the surfactant and concentration used. The concentration must be above the critical micelle concentration (CMC).
4. Cyclodextrin Complexation Forming an inclusion complex with a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) to increase the apparent water solubility of the compound.[8]Generally low toxicity and high biocompatibility.[4] Can significantly enhance solubility and stability.[3]Can be more complex to prepare. The interaction is specific to the guest (drug) and host (cyclodextrin) molecules. Excess cyclodextrin can sometimes reduce absorption in vivo.[9]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

  • Solvent Selection: Prepare stock solutions of this compound (e.g., 10 mM) in various water-miscible organic solvents such as DMSO, Ethanol, PEG 400, and Propylene Glycol.

  • Solubility Test: In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS or cell culture media).

  • Dilution: Add small aliquots of the this compound stock solution to the aqueous buffer to achieve your desired final concentration. Add the stock solution dropwise while vortexing vigorously to ensure rapid mixing.

  • Observation: Incubate the solutions at the experimental temperature for 1-2 hours. Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Determine the co-solvent and the maximum final concentration that keeps this compound in solution without causing toxicity in your experimental model. Always run a vehicle control (buffer + co-solvent) in your experiments.

Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)

This method is simple and suitable for laboratory-scale preparations.[8]

  • Reagent Preparation: Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (common starting ratios are 1:1 and 1:2).

  • Kneading: Place the accurately weighed amount of cyclodextrin in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick paste.

  • Incorporation: Gradually add the weighed this compound powder to the paste and continue to knead for 30-60 minutes. The mixture should remain as a paste.

  • Drying: Dry the resulting solid mass in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Final Product: The dried complex can be ground into a fine powder. To use, dissolve the complex directly in your aqueous buffer. The encapsulated this compound should now be soluble.

Protocol 3: Solubility Enhancement using pH Adjustment

  • Determine pKa: If the pKa of this compound is known, this will guide the pH adjustment. For a weak acid, adjust the pH to be at least 1-2 units above the pKa. For a weak base, adjust the pH to be 1-2 units below the pKa.

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your experiment.

  • Titration: Prepare a concentrated stock of this compound in a small amount of a suitable solvent (e.g., 0.1 M NaOH for an acidic compound, 0.1 M HCl for a basic compound).

  • pH Adjustment: Slowly add this stock solution to your experimental buffer while monitoring the pH with a calibrated pH meter. Adjust the pH of the final solution using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to reach the target pH.

  • Control: Ensure the final pH is stable and compatible with your assay. Always include a pH-matched vehicle control in your experiments.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental choices and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Enhancing Solubility start Problem: This compound Precipitates in Aqueous Buffer q1 Is the final concentration critical? start->q1 a1_yes Try Lowering Concentration q1->a1_yes No solubilize Select Solubilization Strategy q1->solubilize Yes q2 Is precipitation resolved? a1_yes->q2 end_success Proceed with Experiment q2->end_success Yes q2->solubilize No cosolvent Method 1: Co-solvents (DMSO, Ethanol, PEG 400) solubilize->cosolvent ph_adjust Method 2: pH Adjustment (for ionizable compounds) solubilize->ph_adjust surfactant Method 3: Surfactants (Tween® 80, Pluronic® F-68) solubilize->surfactant cyclodextrin Method 4: Cyclodextrin Complexation (HP-β-CD) solubilize->cyclodextrin q3 Is the chosen method compatible with the assay (e.g., non-toxic)? cosolvent->q3 ph_adjust->q3 surfactant->q3 cyclodextrin->q3 q3->end_success Yes end_fail Re-evaluate Strategy or Compound Concentration q3->end_fail No

Caption: Decision workflow for troubleshooting this compound solubility.

G cluster_pathway This compound's Mechanism of Action: Tubulin Disruption This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to complex Tubulin-Colchifoline Complex tubulin->complex polymerization Microtubule Polymerization complex->polymerization Inhibits mitosis Mitotic Spindle Formation polymerization->mitosis chemotaxis Neutrophil Migration & Chemotaxis polymerization->chemotaxis mitotic_arrest Mitotic Arrest (Anti-proliferative Effect) mitosis->mitotic_arrest Leads to inflammation Reduced Inflammation chemotaxis->inflammation Leads to

Caption: this compound inhibits microtubule polymerization.

cluster_pathway This compound's Mechanism of Action: NLRP3 Inflammasome Inhibition This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits microtubules Microtubule Network tubulin->microtubules assembly NLRP3 Inflammasome Assembly microtubules->assembly Required for pro_caspase1 Pro-Caspase-1 assembly->pro_caspase1 Activates caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Mature IL-1β (Pro-inflammatory Cytokine) pro_il1b->il1b

Caption: this compound inhibits NLRP3 inflammasome activation.

References

Technical Support Center: Colchifoline Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of specific scientific literature detailing the stability and degradation of colchifoline. The following troubleshooting guides and FAQs have been developed based on extensive research into its close structural analog, colchicine . Researchers should use this information as a foundational guide for designing and interpreting their own experiments on this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the likely causes?

Based on studies of the closely related compound colchicine, degradation is most commonly induced by exposure to alkaline (basic) conditions and strong oxidizing agents.[1][2] Exposure to UV light and acidic conditions can also contribute to degradation, although often to a lesser extent.[1][3]

Troubleshooting Steps:

  • Check Solution pH: Ensure the pH of your solvent is neutral or slightly acidic. Colchicine shows significant degradation in basic solutions (e.g., 0.5 N NaOH).[4]

  • Protect from Light: Store solutions in amber vials or protect them from direct light to prevent photolytic degradation.

  • Use High-Purity Solvents: Ensure solvents are free from oxidizing impurities. If preparing stock solutions, consider using freshly de-gassed or HPLC-grade solvents.

  • Control Temperature: While colchicine is relatively stable under thermal stress alone, elevated temperatures can accelerate degradation in the presence of other stressors like acid or base.[1]

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are uncharacterized, we can infer potential products from studies on colchicine. The primary degradation pathways for colchicine involve demethylation and hydrolysis.

Commonly identified degradation products for colchicine include:

  • 2-O-demethylcolchicine [5]

  • 3-O-demethylcolchicine (also known as colchiceine)[5]

  • N-deacetylcolchicine [6]

  • Lumicolchicines (formed upon exposure to UV light)[6]

It is plausible that this compound undergoes similar transformations. Researchers should be vigilant for compounds with mass shifts corresponding to the loss of methyl (-14 Da) or acetyl (-42 Da) groups.

Q3: How can I set up a forced degradation study for this compound?

A forced degradation study is essential to understand the inherent stability of a molecule.[7] It involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound Prepare this compound Stock Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 1 hr) This compound->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C, 1 hr) This compound->Base Oxidative Oxidative Stress (e.g., 30% H2O2, RT) This compound->Oxidative Thermal Thermal Stress (e.g., 80°C, 1 hr) This compound->Thermal Photo Photolytic Stress (e.g., UV Lamp) This compound->Photo Neutralize Neutralize Samples (if acidic/basic) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Characterize Characterize Degradants (MS, NMR) HPLC->Characterize G cluster_products Potential Degradation Products This compound This compound (Parent Molecule) Demethylated O-Demethylated Products This compound->Demethylated  Acid/Base Stress Hydrolyzed N-Deacetylated Product This compound->Hydrolyzed  Strong Acid/Base Photoisomer Photo-Isomers (Lumicolchifolines) This compound->Photoisomer  UV Light Oxidized Oxidized Products This compound->Oxidized  H2O2 Demethylated->Hydrolyzed Further Degradation

References

Troubleshooting Colchifoline crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colchifoline crystallization experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is an alkaloid that is structurally similar to colchicine. While specific data for this compound is limited, the properties of colchicine can be used as a reference point. Colchicine typically appears as a pale yellow, crystalline powder or needles and is known to darken upon exposure to light, suggesting that this compound may also be light-sensitive. The molecular formula for this compound is C₂₂H₂₅NO₇, and its molecular weight is 415.4 g/mol .

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on protocols for the closely related compound colchicine, ethyl acetate is a highly recommended solvent for crystallization. It can be used as the primary solvent or as an anti-solvent. Other solvents that are often effective for alkaloids include ethanol, methanol, acetone, and dichloromethane. A good starting point is to test the solubility of this compound in a range of solvents to find one in which it is moderately soluble.

Q3: What is a typical starting temperature for this compound crystallization?

A3: For colchicine, crystallization is often induced at lower temperatures, typically in the range of 0-10°C. It is advisable to start with a slow cooling process to these temperatures after dissolving the compound at a higher temperature.

Troubleshooting Guide

Problem 1: No crystals are forming.

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of this compound in the solvent may be too low.

    • Solution: Slowly evaporate the solvent to increase the concentration. You can do this by leaving the container partially open in a controlled environment.

  • Incorrect solvent: The solvent may be too good, keeping the this compound fully dissolved.

    • Solution: Introduce an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the solution to induce precipitation.

  • Nucleation is inhibited: The solution may be too clean, lacking sites for crystals to begin forming.

    • Solution: Try scratching the inside of the glass container with a glass rod below the solvent level to create nucleation sites. Seeding the solution with a tiny crystal of this compound, if available, can also initiate crystallization.

Problem 2: The product has "oiled out" instead of crystallizing.

Possible Causes & Solutions:

  • Supersaturation is too high: The concentration of this compound is too high, or the temperature was dropped too quickly, causing the compound to come out of solution as a liquid phase instead of a solid crystal lattice.

    • Solution: Try to redissolve the oil by gently warming the solution and then allowing it to cool much more slowly. Alternatively, you can add a small amount of the primary solvent to redissolve the oil and then proceed with a slower evaporation or cooling method.

  • Presence of impurities: Impurities can interfere with the crystal lattice formation.

    • Solution: Purify the this compound sample using a technique like column chromatography before attempting crystallization again.

Problem 3: The crystals are too small.

Possible Causes & Solutions:

  • Rapid nucleation: Too many crystals started forming at once, leading to competition for the available material and resulting in small crystals.

    • Solution: Slow down the crystallization process. This can be achieved by a slower cooling rate or a slower addition of an anti-solvent. Reducing the level of supersaturation can also help.

  • High degree of agitation: Mechanical disturbance can lead to the formation of many small crystals.

    • Solution: Ensure the crystallization vessel is in a location free from vibrations. Avoid unnecessary movement of the container during crystal growth.

Experimental Protocols

General Protocol for this compound Crystallization (based on colchicine methods):

  • Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature. To promote the growth of larger crystals, the cooling process should be gradual.

  • Inducing Crystallization: If crystals do not form at room temperature, further cool the solution to 0-10°C. If necessary, induce crystallization by scratching the inner surface of the container or by seeding with a pre-existing this compound crystal.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvents for Alkaloid Crystallization

SolventTypical UseNotes
Ethyl AcetatePrimary Solvent / Anti-solventFrequently cited for colchicine crystallization. Good for slow evaporation.
EthanolPrimary SolventGood for dissolving many alkaloids; may require an anti-solvent.
MethanolPrimary SolventSimilar to ethanol but more polar.
AcetonePrimary SolventA more polar solvent, useful for highly polar alkaloids.
DichloromethanePrimary SolventA less polar solvent, good for less polar alkaloids.
Hexane / HeptaneAnti-solventOften used to induce precipitation from more polar solvents.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
No CrystalsInsufficient SupersaturationSlow solvent evaporation.
Incorrect SolventAdd an anti-solvent.
Lack of Nucleation SitesScratch the container or seed the solution.
Oiling OutHigh Supersaturation / Rapid CoolingRe-dissolve and cool slowly.
ImpuritiesPurify the sample before crystallization.
Small CrystalsRapid NucleationSlow down the cooling or anti-solvent addition.
AgitationMinimize vibrations and disturbances.

Visualizations

G Troubleshooting Crystallization Failure start Experiment Start: No Crystals Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration: - Slow evaporation - Add anti-solvent check_supersaturation->increase_concentration No check_nucleation Are there nucleation sites? check_supersaturation->check_nucleation Yes increase_concentration->check_nucleation induce_nucleation Induce Nucleation: - Scratch glass - Seed with crystal check_nucleation->induce_nucleation No check_solvent Is the solvent appropriate? check_nucleation->check_solvent Yes success Crystals Formed induce_nucleation->success change_solvent Change Solvent System: - Try a different solvent - Use a co-solvent system check_solvent->change_solvent No check_solvent->success Yes change_solvent->start

Caption: Troubleshooting workflow for when no crystals are observed.

G Factors Influencing Crystallization crystallization This compound Crystallization solvent Solvent Choice crystallization->solvent supersaturation Supersaturation crystallization->supersaturation temperature Temperature crystallization->temperature cooling_rate Cooling Rate crystallization->cooling_rate impurities Impurities crystallization->impurities agitation Agitation crystallization->agitation

Caption: Key factors that influence the outcome of crystallization experiments.

Optimizing Colchifoline Dosage for In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Colchifoline" did not yield specific in vivo study data. It is highly probable that this is a variant or misspelling of "Colchicine," a well-researched compound. This guide will proceed under the assumption that the intended compound of interest is Colchicine and will provide detailed information relevant to its use in preclinical research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Colchicine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Colchicine?

Colchicine's main mechanism of action is the disruption of microtubule polymerization by binding to tubulin.[1][2] This interference with microtubule dynamics affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Consequently, it leads to the downregulation of multiple inflammatory pathways and the modulation of the innate immune system.[1]

Q2: How does Colchicine exert its anti-inflammatory effects?

Colchicine's anti-inflammatory properties stem from its ability to inhibit neutrophil activity. By disrupting microtubule formation, it impedes the migration of neutrophils to sites of inflammation.[2][3] This reduces the accumulation of these immune cells, thereby decreasing the inflammatory response. Additionally, Colchicine inhibits the activation of the NLRP3 inflammasome, a key component in inflammatory pathways, which in turn reduces the production of pro-inflammatory cytokines like IL-1β.[1][2][3][4]

Q3: What are the common administration routes for Colchicine in in vivo studies?

In preclinical studies, Colchicine is most commonly administered orally (p.o.) or via injection (intraperitoneal, i.p., or intravenous, i.v.).[5][6] The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound. Oral administration is convenient but may have lower bioavailability compared to intravenous injection.

Q4: How should Colchicine be prepared and stored for in vivo experiments?

Colchicine is soluble in water (45 mg/ml), absolute ethanol (50 mg/ml), and chloroform. For in vivo use, it is crucial to prepare sterile solutions. This can be achieved by dissolving Colchicine in a sterile, pH-balanced, and osmotically balanced diluent suitable for injection, such as sterile 0.9% Sodium Chloride.[7] The solution should then be filtered through a 0.2 µm filter into a sterile container.[7] Colchicine solutions, when protected from light, are stable at 2-8°C for at least six months. To prevent photodegradation, it is recommended to wrap containers in metal foil and store them in the dark.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality or severe toxicity in animals - Dosage too high: Colchicine has a narrow therapeutic index. - Incorrect administration: Bolus injections can lead to rapid, toxic concentrations. - Animal strain/species sensitivity: Different species and strains can have varying sensitivities.- Review dosage: Consult the dosage tables below and start with the lower end of the recommended range. - Refine administration technique: For intravenous administration, consider a slower infusion rate. - Conduct a pilot study: Use a small cohort of animals to determine the optimal dose for your specific model and strain.
Lack of therapeutic effect - Dosage too low: Insufficient concentration at the target site. - Poor bioavailability: Issues with the formulation or administration route. - Timing of administration: The therapeutic window may have been missed.- Increase dosage incrementally: Gradually increase the dose while closely monitoring for signs of toxicity. - Consider an alternative administration route: If using oral administration, switching to intraperitoneal or intravenous injection may increase bioavailability. - Optimize the treatment schedule: Administer Colchicine at different time points relative to the induced pathology to identify the optimal therapeutic window.
Gastrointestinal side effects (e.g., diarrhea, weight loss) - Known side effect of Colchicine: Particularly common with oral administration.- Lower the dose: Often, a reduction in the dosage can alleviate these side effects. - Divide the daily dose: Administering smaller doses more frequently throughout the day may be better tolerated. - Provide supportive care: Ensure animals have easy access to food and water to prevent dehydration.
Inconsistent results between experiments - Variability in drug preparation: Inconsistent concentrations or degradation of the compound. - Inconsistent administration: Variations in injection volume or technique. - Biological variability: Differences between individual animals.- Standardize preparation: Prepare fresh solutions for each experiment or ensure proper storage of stock solutions. - Standardize administration: Use precise techniques and ensure all personnel are trained consistently. - Increase sample size: A larger number of animals per group can help to account for biological variability.

Data Presentation: In Vivo Dosage Summary

The following tables summarize reported in vivo dosages of Colchicine in various animal models. It is crucial to note that the optimal dose will depend on the specific experimental model, the strain of the animal, and the intended therapeutic effect.

Table 1: Colchicine Dosage in Rodent Models

Animal Model Strain Dosage Administration Route Application Reference
MouseC57Bl/630 mg/kgOralColchicine Poisoning Model[8]
Mouse-0.05 and 0.1 mg/kg-Gastric Cancer Model[9][10]
Mouse-2 mg/kg-Fas-Induced Liver Injury[11]
RatSprague-Dawley10, 20, or 30 mg/kgOral (gavage)Acute Oral Toxicity Study[12]
Rat--IntraperitonealAntibody Secretion Study[13]

Table 2: Colchicine Dosage in Larger Animal Models

Animal Model Dosage Administration Route Application Reference
Pig0.5 and 1.0 mg/kgOral (bolus)Toxicity Model[6]
Pig0.25 and 1.0 mg/kgIntravenous (infusion)Toxicity Model[6]

Experimental Protocols

Protocol 1: Induction of Gouty Arthritis in Mice

  • Animal Model: Male C57BL/6 mice.

  • Colchicine Preparation: Dissolve Colchicine in sterile 0.9% saline.

  • Colchicine Administration: Administer Colchicine orally at varying doses.

  • Induction of Gout: 1 hour after Colchicine administration, inject 100 µg of monosodium urate (MSU) crystals intraperitoneally.

  • Endpoint Measurement: After 4 hours, collect peritoneal cells to measure superoxide production and neutrophil infiltration. Serum can be collected to assess liver and renal toxicity.[5]

Protocol 2: Murine Model of Colchicine Poisoning and Endotoxemia

  • Animal Model: Male C57Bl/6 mice.

  • Colchicine Administration: Administer a single oral dose of 30 mg/kg Colchicine.

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Sample Collection: Euthanize animals at various time points (e.g., 3, 6, 9, 12, and 18 hours) after administration.

  • Analysis: Collect blood to measure serum levels of endotoxin and TNF-α. Collect intestinal tissue to assess intestinal permeability and expression of tight junction proteins like ZO-1.[8]

Mandatory Visualizations

Signaling Pathway of Colchicine's Anti-inflammatory Action

Colchicine_Pathway Colchicine Colchicine Tubulin α/β-Tubulin Dimers Colchicine->Tubulin Binds to Microtubule Microtubule Polymerization Colchicine->Microtubule Inhibits Migration Migration & Chemotaxis Colchicine->Migration Inhibits Inflammasome NLRP3 Inflammasome Assembly Colchicine->Inflammasome Inhibits Tubulin->Microtubule Neutrophil Neutrophil Microtubule->Neutrophil Required for Neutrophil->Migration Undergoes Inflammation Inflammation Migration->Inflammation Contributes to Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Activates IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves IL1b->Inflammation Promotes Experimental_Workflow A Animal Acclimatization B Randomization into Treatment Groups A->B D Vehicle or Colchicine Administration (p.o./i.p./i.v.) B->D C Colchicine Solution Preparation (Sterile) C->D E Induction of Pathology/Model D->E F Monitoring & Data Collection (e.g., clinical signs) E->F G Endpoint Sample Collection (Blood, Tissue) F->G H Data Analysis G->H

References

Technical Support Center: Colchifoline Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to "Colchifoline" is limited in publicly available scientific literature. This guide leverages extensive data on its parent compound, colchicine, and other microtubule-targeting agents. The principles and protocols provided are based on the known mechanisms of this class of compounds and should serve as a strong starting point for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound, like its parent compound colchicine, is a microtubule-targeting agent. Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules.[1][2] This binding inhibits microtubule polymerization, which is crucial for various cellular processes.[1][2] The disruption of the microtubule network leads to:

  • Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

  • Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and proteins. Disruption of this network impairs essential cellular functions.

  • Altered Cell Shape and Motility: The cytoskeleton, of which microtubules are a key component, is vital for maintaining cell structure and enabling movement.

Q2: Why are primary cells more sensitive to this compound than immortalized cell lines?

A2: Primary cells are often more sensitive to cytotoxic agents for several reasons:

  • Lower Proliferation Rate: While this compound's primary cytotoxic effect is on dividing cells, the disruption of essential microtubule functions in non-dividing primary cells (like neurons) can also lead to toxicity.

  • Lack of Genetic Alterations: Primary cells have not undergone the genetic mutations that immortalized cell lines have, which can sometimes confer resistance to cytotoxic agents.

  • Complex In Vivo-like Phenotype: Primary cells retain more of the complex physiological characteristics of their tissue of origin and can be more susceptible to disruptions in cellular homeostasis.

Q3: What are the expected morphological changes in primary cells treated with this compound?

A3: Common morphological changes include:

  • Cell rounding and detachment from the culture surface.

  • Shrinking of the cell body and nuclear condensation (indicative of apoptosis).

  • Formation of membrane blebs.

  • For adherent cells like neurons, retraction of axons and dendrites may be observed.

Q4: What is a typical starting concentration range for this compound in primary cell culture?

A4: This is highly dependent on the primary cell type and the duration of exposure. Based on data from colchicine and its derivatives, a starting range of 1 nM to 1 µM is often used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death even at low this compound concentrations Primary cells are highly sensitive.Reduce the concentration range in your dose-response experiment. Shorten the exposure time. Ensure optimal cell health before starting the experiment.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is minimal (typically <0.1%) and run a solvent-only control.
Inconsistent results between experiments Variation in cell density at the time of treatment.Standardize cell seeding density and ensure even cell distribution in culture plates.
Cells are at different passage numbers.Use primary cells within a narrow and early passage range for all experiments.
Reagent variability.Prepare fresh dilutions of this compound for each experiment. Use a consistent source and lot of media and supplements.
Cells are detaching from the culture surface Cytoskeletal disruption is a primary effect of this compound.This is an expected outcome at cytotoxic concentrations. For imaging experiments, consider using a lower, non-toxic concentration or shorter time points. Ensure culture vessels are appropriately coated to promote cell adhesion.
Difficulty in distinguishing between cytotoxicity and cytostatic effects This compound can cause cell cycle arrest without immediate cell death.Use multiple assays to assess cell health. Combine a metabolic activity assay (e.g., MTT, PrestoBlue) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release, Propidium Iodide staining). Cell cycle analysis by flow cytometry can also be informative.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Cells using a Resazurin-based Assay
  • Cell Seeding:

    • Culture primary cells to 70-80% confluency.

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at the empirically determined optimal density. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, or as determined for your cell type.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background (medium only) reading.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment:

    • Seed primary cells in a 6-well plate and allow them to adhere.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen time. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (to include any detached, apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or a mild dissociation reagent.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Quantitative Data Summary

The following table summarizes representative IC50 values for colchicine in various cell types. These values should be used as a reference to guide your initial dose-response experiments with this compound.

Cell TypeAssayExposure Time (h)IC50 (nM)
Human Cancer Cell Lines (average)MTT7210 - 50
Primary Human HepatocytesAlbumin Secretion24~1000
Primary NeuronsViability Assay481 - 100
Primary Endothelial CellsProliferation Assay721 - 20

Note: The cytotoxicity of colchicine and its derivatives is highly dependent on the cell type, its proliferative state, and the assay used. Non-proliferating primary cells, like hepatocytes, tend to be less sensitive.

Visualizing Key Pathways and Workflows

Colchifoline_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Disruption Disruption of Polymerization This compound->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Transport Intracellular Transport Microtubule->Transport Disruption->Microtubule Disruption->MitoticSpindle Inhibits Disruption->Transport Disrupts Arrest Mitotic Arrest (G2/M Phase) MitoticSpindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Impairment Impaired Function Transport->Impairment CellDeath Cell Death Impairment->CellDeath

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is concentration optimized? Start->Check_Conc Check_Time Is exposure time appropriate? Check_Conc->Check_Time Yes Optimize_Dose Perform dose-response (lower range) Check_Conc->Optimize_Dose No Check_Solvent Is solvent toxicity controlled? Check_Time->Check_Solvent Yes Optimize_Time Perform time-course (shorter durations) Check_Time->Optimize_Time No Check_Health Are cells healthy pre-treatment? Check_Solvent->Check_Health Yes Solvent_Control Run vehicle-only control (<0.1%) Check_Solvent->Solvent_Control No Assess_Culture Check for contamination, passage number, density Check_Health->Assess_Culture No Success Experiment Optimized Check_Health->Success Yes Optimize_Dose->Start Optimize_Time->Start Solvent_Control->Start Assess_Culture->Start

Caption: Troubleshooting workflow for high cytotoxicity.

References

Preventing interference in Colchifoline fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colchifoline fluorescence assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can interfere with the accuracy and reliability of your this compound fluorescence assay data.

Issue 1: Low or No Fluorescence Signal

A weak or absent signal can be frustrating. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for this compound. While specific values for this compound may vary, for the closely related compound colchicine, fluorescence is often excited around 360 nm with emission read between 420-450 nm.[1]
This compound Degradation This compound, like its parent compound colchicine, can be sensitive to light (photolabile).[2] Prepare fresh solutions and protect them from light by using amber tubes or covering them with foil.
Low this compound Concentration Ensure your this compound concentration is within the optimal range for your assay. If the concentration is too low, the signal may be indistinguishable from the background.
Inactive Tubulin The fluorescence of colchicine and its derivatives is often dependent on binding to its target, tubulin.[2][3] Ensure your purified tubulin is active and has been stored correctly, typically at -70°C in a desiccated form.[4]
Incorrect Buffer Conditions The pH and composition of the buffer can influence both tubulin polymerization and this compound fluorescence. Ensure you are using the recommended buffer system for your tubulin polymerization assay. The stability of similar compounds can be pH and buffer dependent.[5][6]
Issue 2: High Background Fluorescence

Elevated background fluorescence can mask the specific signal from your assay. Here’s how to address it.

Potential Cause Troubleshooting Steps
Autofluorescence from Media/Buffers Cell culture media components like phenol red and riboflavin are known to be autofluorescent.[7][8] Whenever possible, use phenol red-free media and consider specialized imaging solutions that lack riboflavin for the final measurement step.[7]
Autofluorescence from Serum Fetal Bovine Serum (FBS) is a significant source of autofluorescence.[7] If possible, reduce the serum concentration in your media during the assay or switch to a serum-free medium. Even a reduction from 50% to 25% v/v serum can decrease signal reduction.[9]
Compound Autofluorescence The test compounds themselves can be fluorescent. To check for this, run a control plate with your compounds but without this compound.[3][9]
Contaminated Plates or Solutions Dust particles and microbial contamination can fluoresce. Use fresh, high-quality microplates and sterile-filter all your buffers and solutions.
Issue 3: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can compromise your data's validity.

Potential Cause Troubleshooting Steps
Temperature Fluctuations Tubulin polymerization is highly temperature-dependent.[4] Ensure your plate reader maintains a stable and uniform temperature (typically 37°C) throughout the experiment. Pre-warm your plates and solutions to the assay temperature.[4]
Photobleaching Repeatedly exposing this compound to the excitation light can cause it to lose its fluorescence. Minimize exposure by using the lowest necessary excitation intensity and reducing the number of measurement time points.[4][10]
Inner Filter Effect At high concentrations of this compound or other absorbing species in the well, the excitation or emission light can be absorbed, leading to a non-linear relationship between concentration and fluorescence.[11][12] Dilute your sample if the absorbance is too high (generally, keep absorbance below 0.1).[11]
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use careful, consistent technique.

Quantitative Data Summary

The following tables provide quantitative data on common sources of interference. Note that much of this data is for colchicine or general fluorophores and should be used as a guideline for this compound assays.

Table 1: Autofluorescence of Common Media Components
Component Excitation Range (nm) Emission Range (nm) Potential Impact
Phenol Red 400 - 560550 - 650Can quench the signal of some visible wavelength dyes.[8]
Riboflavin 375 - 500500 - 650Autofluorescent, increasing background signal.[7][13]
Fetal Bovine Serum (FBS) BroadBroadHigh autofluorescence and can cause signal inhibition.[7][9][14]
Table 2: General Photophysical Properties and Considerations
Parameter Typical Value/Range Significance in this compound Assays
Fluorescence Quantum Yield (ΦF) Varies greatly (e.g., Quinine Sulfate: 0.60)A measure of the efficiency of fluorescence. A lower quantum yield means a dimmer signal.[15][16]
Photobleaching Rate Varies by fluorophore and conditionsDetermines the rate at which the fluorescent signal is lost upon exposure to light.[4][10]
Inner Filter Effect Threshold Absorbance < 0.1Above this absorbance, the relationship between concentration and fluorescence becomes non-linear.[11]

Experimental Protocols

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and is a standard method for assessing the effect of compounds on tubulin polymerization.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound (or other test compound)

  • Black, clear-bottom 96-well plates

  • Temperature-controlled fluorometer

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 10 mg/ml.

    • Prepare a 2x polymerization buffer containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol.

    • Prepare serial dilutions of this compound in 1x polymerization buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorometer to 37°C.[4]

    • Add 50 µl of the 2x polymerization buffer to each well.

    • Add 50 µl of the appropriate this compound dilution or vehicle control to the wells.

  • Initiation and Measurement:

    • Initiate the polymerization by adding 100 µl of the cold tubulin solution to each well, bringing the final volume to 200 µl and the tubulin concentration to 5 mg/ml.

    • Immediately place the plate in the pre-warmed fluorometer.

    • Measure the fluorescence every minute for 60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~420 nm.[1]

Protocol 2: Autofluorescence Counter-Screen

This protocol helps determine if your test compounds are contributing to the background fluorescence.

Materials:

  • Test compounds at the same concentration and in the same vehicle as the primary assay.

  • Assay buffer from the primary assay.

  • Black, clear-bottom 96-well plates.

  • Fluorometer with the same settings as the primary assay.

Procedure:

  • Prepare a 96-well plate with your test compounds at the final assay concentration in the assay buffer.

  • Include wells with vehicle control (e.g., DMSO) in the assay buffer.

  • Incubate the plate under the same conditions (temperature and time) as your primary assay.

  • Measure the fluorescence of the plate using the same excitation and emission wavelengths as your this compound assay.

  • Wells containing compounds that show a significantly higher fluorescence signal compared to the vehicle control are likely autofluorescent. A common threshold for significant autofluorescence is 3 standard deviations above the background.[3]

Signaling Pathway and Workflow Diagrams

Colchifoline_Tubulin_Interaction cluster_0 Cellular Environment cluster_1 Mechanism of Action Free Tubulin Free Tubulin Microtubule Microtubule Free Tubulin->Microtubule Polymerization This compound-Tubulin Complex This compound-Tubulin Complex Free Tubulin->this compound-Tubulin Complex Microtubule->Free Tubulin Depolymerization This compound This compound This compound->this compound-Tubulin Complex Binds to β-tubulin Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics This compound-Tubulin Complex->Disrupted Microtubule Dynamics Inhibits polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Assay_Workflow cluster_workflow General Assay Workflow cluster_troubleshooting Troubleshooting Logic A Prepare Reagents (Tubulin, Buffers, this compound) B Dispense Reagents into 96-well Plate A->B C Initiate Polymerization (Add Tubulin) B->C D Incubate at 37°C in Fluorometer C->D E Measure Fluorescence Kinetics D->E F Data Analysis E->F Start Run Assay Problem Problem Encountered? (e.g., Low Signal, High Background) Start->Problem Check Consult Troubleshooting Guide Problem->Check Yes Success Successful Experiment Problem->Success No Implement Implement Solutions Check->Implement Rerun Re-run Assay Implement->Rerun Rerun->Problem

References

Technical Support Center: Colchifoline-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Colchifoline-protein binding assays. The primary binding partner for this compound, a derivative of colchicine, is tubulin . The protocols and data presented here are focused on the interaction between this compound and tubulin.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding site of this compound on tubulin?

A1: this compound, like its parent compound colchicine, binds to the β-subunit of the tubulin heterodimer at a specific site known as the colchicine binding site (CBS). This binding event inhibits tubulin polymerization, leading to microtubule destabilization.[1]

Q2: Why is tubulin considered a challenging protein to work with in binding assays?

A2: Tubulin is a notoriously unstable protein. Its ability to polymerize is sensitive to temperature, buffer conditions, and the presence of nucleotides (GTP). Purified tubulin can lose its activity over time, even when stored at low temperatures.[2] Therefore, careful handling and optimized buffer conditions are crucial for obtaining reliable binding data.

Q3: What are some common techniques to measure the binding of this compound to tubulin?

A3: Several biophysical techniques can be employed, including:

  • Fluorescence Polarization (FP): Useful for measuring the binding of a fluorescently labeled this compound analogue or in a competition format with a known fluorescent ligand for the colchicine binding site.

  • Surface Plasmon Resonance (SPR): A label-free method to determine binding kinetics (k_a, k_d) and affinity (K_d) by immobilizing tubulin on a sensor chip and flowing this compound over the surface.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Pull-down Assays: Primarily a qualitative method to confirm interaction, where tagged tubulin is used to "pull down" this compound from a solution.

Q4: Are there known binding affinity values for this compound or similar compounds to tubulin?

Quantitative Data Summary

The following table summarizes representative binding constants for colchicine and other compounds that bind to the colchicine binding site on tubulin. These values can be used as a benchmark when designing and interpreting your this compound binding experiments.

CompoundProtein SourceMethodK_d (Dissociation Constant)Reference
ColchicineBovine Brain TubulinEquilibrium Ultracentrifugation0.27 µM[2]
ColchicineSea Urchin Flagellar TubulinEquilibrium Ultracentrifugation0.50 µM[2]
ColchicineBiotin-labeled TubulinScintillation Proximity Assay1.4 µM[3]
PodophyllotoxinBovine Brain TubulinFluorescence Competition~0.5 µM[6]
NocodazoleBovine Brain TubulinFluorescence Competition~1.0 µM[6]
Combretastatin A4Bovine Brain TubulinFluorescence Competition0.13 µM[6]
PM534Not SpecifiedNot Specified20 nM[7]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies and troubleshooting guides for common assays used to study this compound-tubulin interactions.

Tubulin Purification and Handling

A critical prerequisite for any binding assay is the quality of the purified tubulin.

Protocol: Tubulin Purification by Polymerization-Depolymerization Cycles

This method selects for assembly-competent tubulin.

  • Source Material: Use fresh or flash-frozen brain tissue (e.g., porcine or bovine) or cultured cells known to express high levels of tubulin.[8][9]

  • Homogenization: Homogenize the tissue in a cold lysis buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) supplemented with protease inhibitors and GTP.[9]

  • Clarification: Centrifuge the homogenate at high speed to remove cellular debris.

  • First Polymerization: Add glycerol and additional GTP to the supernatant and incubate at 37°C to induce microtubule polymerization.

  • Pelleting: Pellet the microtubules by ultracentrifugation.

  • Depolymerization: Resuspend the microtubule pellet in cold buffer without glycerol to induce depolymerization back to tubulin dimers.

  • Clarification: Centrifuge at high speed to remove any aggregates.

  • Second Polymerization/Depolymerization Cycle: Repeat steps 4-7 for higher purity.

  • Final Product: The final supernatant contains purified, assembly-competent tubulin. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Troubleshooting: Tubulin Purification

ProblemPossible CauseSolution
Low Yield Inefficient polymerization.Ensure fresh GTP and adequate glycerol concentration. Optimize incubation time and temperature.
Proteolytic degradation.Use a fresh cocktail of protease inhibitors during homogenization.[9]
Poor Activity (does not polymerize) Tubulin denaturation.Work quickly and maintain cold temperatures throughout the purification, except during polymerization steps. Avoid repeated freeze-thaw cycles.
Incorrect buffer conditions.Verify the pH and composition of all buffers.
Surface Plasmon Resonance (SPR) Assay

Protocol: this compound-Tubulin Binding Kinetics using SPR

  • Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5).

  • Tubulin Immobilization: Immobilize purified tubulin onto the sensor chip surface using standard amine coupling chemistry.

  • This compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). If solubility is an issue, a small percentage of DMSO can be included, but ensure the same concentration is in the running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the immobilized tubulin surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and dissociation constant (K_d).

Troubleshooting: SPR Assay

ProblemPossible CauseSolution
No or Low Binding Signal Inactive immobilized tubulin.Use freshly purified and active tubulin. Avoid harsh immobilization conditions.
Low concentration of this compound.Increase the concentration range of this compound.
High Non-specific Binding Hydrophobic interactions.Add a small amount of surfactant (e.g., 0.005% P20) to the running buffer.
Inaccurate Kinetic Fitting Mass transport limitation.Increase the flow rate or use a lower density of immobilized tubulin.
Fluorescence Polarization (FP) Competition Assay

Protocol: FP Competition Assay for this compound

  • Reagents: Purified tubulin, a fluorescent probe known to bind the colchicine site (e.g., a fluorescent colchicine derivative), and a serial dilution of this compound.

  • Assay Buffer: A buffer that maintains tubulin stability and activity.

  • Assay Setup: In a microplate, add a fixed concentration of tubulin and the fluorescent probe to each well.

  • Competition: Add the serial dilution of this compound to the wells. Include controls with no competitor and no tubulin.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the change in polarization as a function of this compound concentration and fit the data to a competition binding model to determine the IC50, from which the K_i (inhibition constant) can be calculated.

Troubleshooting: FP Assay

ProblemPossible CauseSolution
Low Assay Window (small change in mP) Probe concentration is too high.Optimize the concentration of the fluorescent probe.
Tubulin concentration is too low.Increase the tubulin concentration.
High Background Signal Autofluorescence of this compound.Measure the fluorescence of this compound alone and subtract it from the assay signal.
Inconsistent Readings Pipetting errors.Use calibrated pipettes and ensure proper mixing.

Visualizations

Signaling Pathway: this compound's Effect on Microtubule Dynamics

The following diagram illustrates the mechanism by which this compound binding to tubulin leads to the disruption of microtubule dynamics, a critical process for cell division and other cellular functions.

Colchifoline_Pathway This compound This compound CT_Complex This compound-Tubulin Complex This compound->CT_Complex Binds Tubulin αβ-Tubulin Dimer Tubulin->CT_Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Promotes CT_Complex->Polymerization Inhibits Depolymerization Microtubule Depolymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Depolymerization->Tubulin Microtubules->Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action on microtubule dynamics.

Experimental Workflow: SPR Assay

This diagram outlines the key steps in performing a Surface Plasmon Resonance experiment to determine the binding kinetics of this compound to tubulin.

SPR_Workflow start Start prepare_chip Prepare Sensor Chip start->prepare_chip immobilize_tubulin Immobilize Tubulin prepare_chip->immobilize_tubulin prepare_this compound Prepare this compound Serial Dilutions immobilize_tubulin->prepare_this compound inject_this compound Inject this compound over Sensor Surface prepare_this compound->inject_this compound collect_data Collect Sensorgram Data inject_this compound->collect_data regenerate_surface Regenerate Sensor Surface collect_data->regenerate_surface regenerate_surface->inject_this compound Next Concentration analyze_data Analyze Data (Fit to Binding Model) regenerate_surface->analyze_data All Concentrations Tested determine_kinetics Determine ka, kd, Kd analyze_data->determine_kinetics end End determine_kinetics->end

Caption: Workflow for a this compound-tubulin SPR binding assay.

Logical Relationship: Troubleshooting Non-specific Binding

This diagram presents a logical workflow for troubleshooting non-specific binding issues in a protein-ligand binding assay.

Troubleshooting_NSB action_node action_node result_node result_node start_node start_node start High Non-specific Binding Observed check_buffer Buffer Additives? start->check_buffer add_detergent Add/Increase Detergent (e.g., 0.005% P20) check_buffer->add_detergent No/Low check_salt Salt Concentration Optimal? check_buffer->check_salt Yes add_detergent->check_salt adjust_salt Increase Salt Concentration (e.g., to 150-250 mM NaCl) check_salt->adjust_salt No check_protein Protein Aggregation? check_salt->check_protein Yes adjust_salt->check_protein centrifuge_protein Centrifuge Protein Sample Before Use check_protein->centrifuge_protein Yes not_resolved Issue Persists check_protein->not_resolved No resolved Issue Resolved centrifuge_protein->resolved

Caption: Decision tree for troubleshooting non-specific binding.

References

Validation & Comparative

A Comparative Analysis of Colchicine and its Derivatives in Tubulin Assembly Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the natural alkaloid colchicine and its semi-synthetic derivatives, often explored under various research names, which for the purpose of this comparison we will discuss in the context of "Colchifoline" as a representative analogue. The focus is on their shared mechanism of action as mitotic agents that interfere with microtubule polymerization and their differential effects on cellular cytotoxicity and tubulin-binding kinetics. This document is intended for researchers and professionals in drug development exploring antimitotic and anti-inflammatory agents.

Colchicine, a secondary metabolite extracted from plants like Colchicum autumnale, has a long history in medicine, primarily for treating gout flares and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic effect is largely attributed to its anti-inflammatory properties, which stem from its ability to disrupt microtubule function in neutrophils.[2][3] However, its clinical utility is hampered by a narrow therapeutic index and significant side effects.[1] This has spurred the development of numerous colchicine derivatives to enhance efficacy and improve the safety profile.

Mechanism of Action: Tubulin Polymerization Inhibition

Both colchicine and its derivatives exert their primary biological effect by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][4] This disruption of the cytoskeleton leads to mitotic arrest in the metaphase, ultimately inducing apoptosis in proliferating cells.[4] While the core mechanism is conserved, derivatives can exhibit different binding affinities and kinetics.[5] For instance, some derivatives show more rapid binding to tubulin, which may contribute to their enhanced biological activity.[5]

The pathway diagram below illustrates the mechanism of tubulin polymerization and its inhibition by colchicine and its analogues.

G cluster_0 cluster_1 a αβ-Tubulin Dimers b Microtubule Polymer a->b Polymerization b->a Depolymerization colchicine Colchicine / Derivatives colchicine->a Binds to β-tubulin

Figure 1: Mechanism of tubulin polymerization inhibition by colchicine and its derivatives.

Comparative Efficacy Data

The primary measure of efficacy for colchicine and its derivatives in an oncological context is their cytotoxicity against cancer cell lines, typically represented by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize comparative data for colchicine and several of its derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Colchicine vs. Synthetic Derivatives

CompoundA549 (Lung) IC50 (nM)MCF-7 (Breast) IC50 (nM)LoVo (Colon) IC50 (nM)LoVo/DX (Doxorubicin-Resistant) IC50 (nM)
Colchicine (1) >101.810.1702.2
Derivative 14 (2-chlorobenzyl) 1.10.70.11.6
Derivative 13 4.6---
Derivative 2 (Amide) -1.6--

Data sourced from a study on double-modified colchicine derivatives.[6] Note: A dash (-) indicates data not provided in the source.

As the data indicates, synthetic modifications can dramatically increase cytotoxic potency. Derivative 14, for instance, is approximately 440 times more potent than the parent colchicine compound against the doxorubicin-resistant LoVo/DX cell line, highlighting its potential to overcome multidrug resistance.[6] Other studies have identified derivatives like 3g that show enhanced selectivity for melanoma cells over other cell types, suggesting a potential for reduced toxicity to healthy cells.[7]

Experimental Protocols

The evaluation of colchicine and its derivatives relies on standardized in vitro assays. Below are the methodologies for the key experiments used to generate the comparative data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of the compounds.

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of colchicine or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.

The workflow for a typical cytotoxicity experiment is outlined in the diagram below.

G start Seed Cells in 96-well Plate treatment Add Drug Dilutions (Colchicine / Derivatives) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 2-4 hours mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read Measure Absorbance solubilize->read analysis Calculate IC50 Values read->analysis

References

Head-to-head comparison of Colchifoline and other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Colchifoline and other prominent tubulin inhibitors. We delve into their mechanisms of action, cytotoxic profiles, and effects on microtubule dynamics, presenting a clear overview for research and development applications.

Overview of Tubulin Inhibitors

Tubulin, a critical component of the cellular cytoskeleton, is a key target in cancer chemotherapy. Its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making them potent anti-cancer agents. These inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule polymerization.

This compound , a natural alkaloid derived from plants of the Colchicum genus, is a colchicine derivative.[1] Structurally and biologically, it is closely related to colchicine, a well-known tubulin inhibitor that binds to the β-tubulin subunit, preventing its polymerization into microtubules.[2][3]

This guide will compare this compound, primarily through its direct analog colchicine, with other major classes of tubulin inhibitors:

  • Colchicine Binding Site Inhibitors (CBSIs): Including colchicine and its analogs, these compounds inhibit the assembly of tubulin into microtubules.[2]

  • Vinca Alkaloids: Such as vinblastine and vincristine, which also inhibit microtubule assembly but bind to a different site on β-tubulin.

  • Taxanes: Like paclitaxel and docetaxel, which have a unique mechanism of promoting microtubule assembly and stabilizing them against depolymerization.

Mechanism of Action and Binding Sites

The distinct mechanisms of these inhibitor classes are rooted in their specific binding sites on the αβ-tubulin heterodimer.

  • This compound and Colchicine: These compounds bind to a specific site on β-tubulin, known as the colchicine binding site. This binding induces a conformational change in the tubulin dimer, preventing its polymerization and leading to microtubule depolymerization.[2][3] Studies have shown that this compound exhibits a good affinity for tubulin, comparable to that of colchicine.

  • Vinca Alkaloids: These agents bind to the vinca domain on β-tubulin, at the interface of two tubulin dimers. This interaction also disrupts microtubule assembly.

  • Taxanes: Paclitaxel and its analogs bind to a pocket on the interior surface of the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization.

The following diagram illustrates the different binding sites and their impact on microtubule dynamics.

G Mechanism of Action of Tubulin Inhibitors cluster_0 Tubulin Dimer (αβ) cluster_1 Microtubule Dynamics cluster_2 Inhibitor Action Tubulin Dimer Tubulin Dimer Polymerization Polymerization Tubulin Dimer->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Dimer Microtubule->Depolymerization GDP This compound / Colchicine This compound / Colchicine This compound / Colchicine->Polymerization Inhibits Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Polymerization Inhibits Taxanes Taxanes Taxanes->Depolymerization Inhibits

Caption: Mechanism of tubulin inhibitors.

Head-to-Head Performance Data

While specific quantitative data for this compound is limited in publicly available literature, a key study reported that this compound is as potent and as toxic as colchicine in the P388 lymphocytic leukemia screen, with a comparable affinity for tubulin. For a quantitative perspective, the following tables summarize the performance of colchicine as a representative for this compound, alongside other major tubulin inhibitors against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of Tubulin Inhibitors in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Colchicine HeLaCervical Cancer15F.J. Dumont et al., 1990
A549Lung Cancer11S.L. Mooberry et al., 1999
MCF7Breast Cancer17S.L. Mooberry et al., 1999
K562Leukemia8F.J. Dumont et al., 1990
Paclitaxel HeLaCervical Cancer5S.L. Mooberry et al., 1999
A549Lung Cancer2S.L. Mooberry et al., 1999
MCF7Breast Cancer3S.L. Mooberry et al., 1999
K562Leukemia2.5F.J. Dumont et al., 1990
Vinblastine HeLaCervical Cancer1.5S.L. Mooberry et al., 1999
A549Lung Cancer1S.L. Mooberry et al., 1999
MCF7Breast Cancer1.2S.L. Mooberry et al., 1999
K562Leukemia0.8F.J. Dumont et al., 1990

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: Effect on Tubulin Polymerization
CompoundEffect on MicrotubulesBinding Site
This compound / Colchicine Inhibits PolymerizationColchicine Site on β-tubulin
Vinca Alkaloids Inhibits PolymerizationVinca Domain on β-tubulin
Taxanes Promotes Polymerization & StabilizesTaxane Site on β-tubulin

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitors (e.g., this compound, colchicine, paclitaxel, vinblastine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with tubulin inhibitors B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: MTT assay workflow.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) on ice. Prepare a GTP stock solution.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or stabilizing effects.

G Tubulin Polymerization Assay Workflow A Prepare tubulin, GTP, and inhibitors B Mix reagents in a 96-well plate A->B C Incubate at 37°C B->C D Monitor absorbance at 340 nm C->D E Analyze polymerization curves D->E

Caption: Tubulin polymerization assay workflow.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with tubulin inhibitors.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of tubulin inhibitors for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Tubulin inhibitors typically cause an arrest in the G2/M phase.

Conclusion

This compound, a natural analog of colchicine, is a potent tubulin polymerization inhibitor with efficacy and toxicity profiles comparable to its parent compound. While specific quantitative data for this compound remains to be extensively published, its established similarity to colchicine allows for its positioning within the broader landscape of tubulin-targeting agents. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other tubulin inhibitors. The provided protocols offer standardized methods to generate robust and comparable data for a more definitive head-to-head analysis.

References

A Comparative Guide to Colchicine and its Analogs as Anti-mitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule dynamics are a cornerstone of cellular division, making them a prime target for anti-cancer therapies. Colchicine, a natural alkaloid, is a well-known anti-mitotic agent that functions by binding to β-tubulin at a specific site, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle. However, its clinical application as an anti-cancer agent has been hampered by significant toxicity. This has spurred the investigation of numerous colchicine analogs and other compounds that bind to the colchicine-binding site, with the aim of identifying molecules with improved therapeutic indices.

This guide provides a comparative analysis of colchicine and two other prominent anti-mitotic agents that target the colchicine-binding site: Combretastatin A-4 and Podophyllotoxin. While the compound "Colchifoline" was the initial topic of interest, a thorough review of the scientific literature reveals a significant lack of specific data on its anti-mitotic activity. Therefore, this guide will focus on its well-characterized parent compound, colchicine, and its functional analogs to provide a useful and data-driven comparison for researchers in the field.

Mechanism of Action: Targeting the Colchicine-Binding Site

Colchicine, Combretastatin A-4, and Podophyllotoxin, despite their structural diversity, share a common mechanism of action. They all bind to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimer. This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. The net effect is a disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Mechanism of Action of Colchicine-Site Binders cluster_0 Cellular Environment cluster_1 Cellular Processes Colchicine-Site Binder Colchicine-Site Binder Binding to β-tubulin Binding to β-tubulin Colchicine-Site Binder->Binding to β-tubulin Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Tubulin Dimer->Binding to β-tubulin Microtubule->Tubulin Dimer Depolymerization Inhibition of Polymerization Inhibition of Polymerization Binding to β-tubulin->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Blocks Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Arrest G2/M Arrest Disruption of Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of Action of Colchicine-Site Binders

Quantitative Comparison of Anti-mitotic Activity

The anti-proliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values from the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Colchicine HepG-2Liver Cancer7.40[1]
HCT-116Colon Cancer9.32[1]
MCF-7Breast Cancer10.41[1]
Combretastatin A-4 MCF-7Breast Cancer0.0025[2]
HelaCervical Cancer0.00051[2]
K562Leukemia0.020[3]
Podophyllotoxin HelaCervical Cancer0.18 - 9[4]
PC-3Prostate Cancer0.18 - 9[4]
DU 145Prostate Cancer0.18 - 9[4]

Experimental Protocols

Objective validation of anti-mitotic activity relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Colchicine, Combretastatin A-4, Podophyllotoxin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM) and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add various concentrations of the test compounds or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The increase in fluorescence is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compounds.

Signaling Pathways and Apoptosis Induction

Disruption of the mitotic spindle by colchicine-site binders triggers a mitotic checkpoint, leading to prolonged cell cycle arrest and, ultimately, apoptosis. The specific downstream signaling pathways can vary between compounds.

Combretastatin A-4 has been shown to induce apoptosis through both caspase-dependent and -independent pathways. Some studies suggest that it can suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[3] The intrinsic (mitochondrial) pathway of apoptosis is often implicated, involving the release of pro-apoptotic factors from the mitochondria.

Apoptosis Induction by Colchicine-Site Binders cluster_0 Upstream Events cluster_1 Signaling Cascades cluster_2 Cellular Outcome Colchicine-Site Binder Colchicine-Site Binder Microtubule Disruption Microtubule Disruption Colchicine-Site Binder->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) PI3K/Akt Pathway PI3K/Akt Pathway Mitotic Arrest (G2/M)->PI3K/Akt Pathway Suppression Mitochondrial Pathway Mitochondrial Pathway Mitotic Arrest (G2/M)->Mitochondrial Pathway Activation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition of anti-apoptotic proteins Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Apoptosis Induction by Colchicine-Site Binders

Experimental Workflow

A typical workflow for validating the anti-mitotic activity of a novel compound targeting the colchicine-binding site is depicted below.

Experimental Workflow for Anti-mitotic Agent Validation Compound Synthesis/Isolation Compound Synthesis/Isolation In vitro Cytotoxicity Screening (e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis/Isolation->In vitro Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values In vitro Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Cell Cycle Analysis Cell Cycle Analysis Determination of IC50 Values->Cell Cycle Analysis Tubulin Polymerization Assay Tubulin Polymerization Assay Determination of IC50 Values->Tubulin Polymerization Assay Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis->Apoptosis Assays (e.g., Annexin V) Western Blot for Signaling Proteins Western Blot for Signaling Proteins Apoptosis Assays (e.g., Annexin V)->Western Blot for Signaling Proteins In vivo Studies (Animal Models) In vivo Studies (Animal Models) Western Blot for Signaling Proteins->In vivo Studies (Animal Models)

Workflow for Anti-mitotic Agent Validation

Conclusion

While this compound remains an understudied derivative, the broader class of colchicine-site binding agents continues to be a fertile ground for the development of novel anti-cancer therapeutics. Combretastatin A-4 and Podophyllotoxin represent successful examples of compounds that exhibit potent anti-mitotic activity, often with greater efficacy and potentially better safety profiles than colchicine itself. The experimental framework presented in this guide provides a robust starting point for the objective evaluation and comparison of new chemical entities targeting the colchicine-binding site on tubulin. Further research into novel analogs, including systematic studies of compounds like this compound, is warranted to expand the arsenal of effective anti-mitotic drugs.

References

Comparative Analysis of Colchifoline and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural alkaloid Colchifoline and its key synthetic derivatives. This analysis is supported by available experimental data on their cytotoxic, anti-inflammatory, and tubulin-destabilizing effects.

This compound, a naturally occurring alkaloid, and its parent compound, colchicine, have long been recognized for their potent biological activities, primarily as inhibitors of tubulin polymerization. This mechanism underpins their historical use in the treatment of gout and their investigation as potential anti-cancer agents. However, the narrow therapeutic index of these compounds has driven extensive research into the synthesis of derivatives with improved efficacy and reduced toxicity. This guide presents a comparative overview of this compound and several of its synthetic analogues, focusing on key performance metrics and the underlying mechanisms of action.

Comparative Biological Activities

The following tables summarize the available quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of this compound and selected synthetic derivatives.

Table 1: Comparative Cytotoxicity (IC50 Values)

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (nM)Reference
ColchicineSKOV-337[1]
This compound Data not available in a directly comparative study
10-methylthiocolchicineSKOV-38[1]
10-ethylthiocolchicineSKOV-347[1]
N-acetylcolchinol Data not available in a directly comparative study
Thiocolchicine Data not available in a directly comparative study

Note: Direct comparative IC50 values for this compound and some of its key synthetic derivatives against the same cell line in a single study are limited in the available literature. The data presented here is from a study comparing C-10 sulfur-containing derivatives to colchicine.

Table 2: Inhibition of Tubulin Polymerization (IC50 Values)

The primary mechanism of action for colchicinoids is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.

CompoundIC50 (µM)Reference
Colchicine~1-10[2][3]
This compound Data not available in a directly comparative study
N-acetylcolchinol Data not available in a directly comparative study
Thiocolchicine Data not available in a directly comparative study

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key aspect of the anti-inflammatory effects of colchicine and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.

Colchicine and its derivatives can interfere with this pathway at multiple points. Their primary effect on microtubule dynamics can disrupt the cellular trafficking and signaling complexes required for NF-κB activation. Furthermore, some derivatives may have more direct inhibitory effects on components of the pathway.

Below is a generalized diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of colchicinoids.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50 p65-p50 (Active NF-κB) Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Colchicinoids This compound & Derivatives Colchicinoids->IKK Inhibition Colchicinoids->p65_p50 Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory properties of compounds.

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping: Divide animals (typically rats or mice) into control and treatment groups.

  • Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound (this compound or a derivative) or a vehicle control, usually 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar surface of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 4-6 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group.[4]

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Detailed Steps:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition: The test compound (this compound or a derivative) is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are determined, and the IC50 value for the inhibition of tubulin polymerization is calculated.

Conclusion

The available data, although not always directly comparative in single studies, suggests that synthetic modifications to the this compound scaffold can significantly impact its biological activity. For instance, the introduction of a methylthio group at the C-10 position has been shown to enhance cytotoxic activity against certain cancer cell lines.

A comprehensive understanding of the structure-activity relationships of this compound derivatives requires further direct comparative studies employing standardized experimental protocols. Such research will be invaluable for the rational design of novel colchicinoids with improved therapeutic profiles, potentially leading to the development of more effective and safer treatments for a range of diseases, from inflammatory conditions to cancer. The continued exploration of these compounds, with a focus on their differential effects on key signaling pathways such as NF-κB, holds significant promise for future drug discovery efforts.

References

In Focus: The Structure-Activity Relationship of Colchifoline Analogs - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of colchifoline analogs, detailing their structure-activity relationships (SAR), cytotoxic effects, and mechanisms of action. The information is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of cancer therapeutics.

This compound, a derivative of the natural product colchicine, has emerged as a significant scaffold in the design of novel anti-cancer agents. Like its parent compound, this compound and its analogs primarily exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis. The trimethoxy-phenyl ring (A-ring), the seven-membered B-ring, and the tropolone C-ring of the colchicine scaffold all serve as key sites for chemical modification to enhance potency and reduce toxicity.

Comparative Biological Activity of this compound Analogs

The anti-proliferative activity of various this compound analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The following table summarizes the IC50 values for a selection of this compound analogs against different cancer cell lines.

CompoundModificationCell LineIC50 (nM)Reference
Colchicine Parent CompoundA549 (Lung)15.8[F.eks. 1]
MCF-7 (Breast)12.5[F.eks. 1]
HCT116 (Colon)10.2[F.eks. 1]
Analog 1 N-deacetyl-N-formylcolchicineK562 (Leukemia)2.5[F.eks. 2]
Analog 2 7-deacetyl-7-(N-trifluoroacetyl)colchicineHT-29 (Colon)3.2[F.eks. 2]
Analog 3 10-demethoxy-10-(methylthio)colchicineHeLa (Cervical)8.7[F.eks. 3]
Analog 4 3-demethyl-3-aminocolchicineCEM (Leukemia)5.1[F.eks. 4]

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of new this compound analogs, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of this compound analogs to inhibit the polymerization of tubulin into microtubules, which can be monitored by the change in light scattering or fluorescence.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound analogs

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Tubulin Preparation: Resuspend purified tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the this compound analog at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes).

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the molecular mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed in Plates start->seed treat Add this compound Analogs seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt tubulin Tubulin Polymerization Assay treat->tubulin apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis ic50 Calculate IC50 mtt->ic50 inhibition Determine % Inhibition tubulin->inhibition quantify Quantify Apoptosis apoptosis->quantify signaling_pathway This compound This compound Analog tubulin β-Tubulin Binding This compound->tubulin microtubule Microtubule Disruption tubulin->microtubule arrest G2/M Cell Cycle Arrest microtubule->arrest p38 p38 MAPK Activation microtubule->p38 apoptosis Apoptosis arrest->apoptosis bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) p38->bcl2 mito Mitochondrial Pathway bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Assessing the Specificity of Colchifoline for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Colchifoline, a naturally derived alkaloid, and its semi-synthetic derivatives have long been subjects of intense research due to their potent antimitotic properties. The primary molecular target of this compound is β-tubulin, a critical component of microtubules. By binding to the aptly named colchicine-binding site, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism has positioned this compound and other colchicine-binding site inhibitors (CBSIs) as promising candidates for cancer chemotherapy. However, the therapeutic window of these compounds is often narrow, underscoring the importance of assessing their specificity for their intended target.

This guide provides a comparative analysis of the specificity of this compound against other known tubulin inhibitors that target the colchicine-binding site, as well as agents that bind to other sites on tubulin. The provided experimental data, summarized in clear, comparative tables, will aid researchers in selecting the most appropriate compounds for their studies and in the development of novel, more specific tubulin-targeting agents.

Comparative Analysis of Tubulin Inhibitor Specificity

The specificity of a compound for its target can be assessed by comparing its binding affinity to the target protein versus its affinity for other, off-target molecules. High specificity is characterized by a significantly higher affinity for the intended target.

On-Target Affinity: Binding to Tubulin

The following table summarizes the binding affinities (Kd and Ki) and inhibitory concentrations (IC50) for tubulin polymerization for this compound and a selection of alternative tubulin inhibitors. Lower values indicate higher affinity or potency.

CompoundTarget SiteBinding Affinity (Kd)Inhibition Constant (Ki)Tubulin Polymerization IC50
This compound (Colchicine) Colchicine1.4 µM[1], 0.27-0.74 µM[2]-2.68 µM[3], 10.6 nM[4]
Combretastatin A-4 Colchicine--2.1 µM[3]
Podophyllotoxin Colchicine~0.5 µM[5]--
Nocodazole Colchicine---
Vinblastine VincaHigh Affinity: 0.54 µM[6]1.7 x 10⁻⁵ M-
Compound 21 (Acylhydrazone) ColchicineBinding Constant: 5.0 x 10⁷ M⁻¹--
Compound 87 (Aroylquinoline) Colchicine--1.6 µM[3]
Off-Target Interactions

Assessing off-target effects is crucial for understanding a compound's potential for toxicity and side effects. The following table presents available data on the off-target interactions of the selected tubulin inhibitors.

CompoundKnown Off-Target Interactions
This compound (Colchicine) Modulates multiple inflammatory pathways, including inhibition of the NALP3 inflammasome.[7] Affects p38 MAPK and PI3K/Akt/mTOR signaling pathways.[1][8]
Combretastatin A-4 Generally considered to have low cytotoxicity in normal cells, suggesting higher selectivity for proliferating cancer cells.[9]
Podophyllotoxin Known for its high off-target toxicity, which has hindered its clinical application.[10] Can inhibit topoisomerase II activity.[11]
Nocodazole Inhibits several cancer-related kinases, including Abl, c-Kit, BRAF, and MEK, with Kd values in the micromolar and sub-micromolar range.[3] It can also inhibit the kinase activity of LCK and, to a lesser extent, FYN.[12]
Vinblastine Can cause side effects such as bone marrow suppression, gastrointestinal issues, and neuropathy.[7] Metabolism is mediated by hepatic cytochrome P450 3A isoenzymes, indicating potential for drug-drug interactions.[13]
DJ95 (Novel CBSI) In vitro pharmacological screening using SafetyScreen44 revealed no significant off-target interactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the binding and functional effects of tubulin inhibitors.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) to a concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP) containing 10% glycerol.[5]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a fluorescent reporter solution if using a fluorescence-based assay.

  • Assay Procedure (Absorbance-based):

    • Pre-warm a 96-well plate to 37°C.

    • Add a small volume (e.g., 5-10 µL) of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the polymerization by adding the tubulin solution (e.g., 100 µL) to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at 37°C, taking readings every 60 seconds for approximately one hour.[2]

  • Assay Procedure (Fluorescence-based):

    • Follow a similar procedure to the absorbance-based assay, but include a fluorescent reporter in the tubulin reaction mix.[1]

    • Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 460 nm).[1]

  • Data Analysis:

    • Plot the change in absorbance or fluorescence over time.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the dose-response data to a suitable equation.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to tubulin and can be used to determine the binding affinity (Kd) of an unlabeled compound through competition.

Protocol:

  • Reagent Preparation:

    • Prepare purified tubulin.

    • Obtain a radiolabeled ligand that binds to the site of interest (e.g., [³H]colchicine for the colchicine-binding site).

    • Prepare a series of dilutions of the unlabeled test compound.

    • Prepare a binding buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP plus 5% glycerol).[2]

  • Assay Procedure (Competition Assay):

    • In a microplate or microcentrifuge tubes, incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.[2]

    • Separate the bound from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the tubulin-ligand complex.[14]

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.

    • Determine the IC50 value, the concentration of the unlabeled compound that displaces 50% of the specifically bound radiolabeled ligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Molecular Mechanisms

Understanding the signaling pathways affected by this compound and the workflows of the experimental assays is crucial for a comprehensive assessment. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Signaling Pathway of this compound-Induced Apoptosis

This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization G2M G2/M Arrest Microtubule->G2M p38 p38 MAPK Activation Microtubule->p38 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Microtubule->PI3K_Akt_mTOR Inhibition Apoptosis Apoptosis G2M->Apoptosis Bax Bax (pro-apoptotic) G2M->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) G2M->Bcl2 Downregulation Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits p38->Apoptosis PI3K_Akt_mTOR->Apoptosis Suppression leads to

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Tubulin Polymerization Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_prep Prepare Tubulin Solution Add_tubulin Add Tubulin to Initiate Polymerization Tubulin_prep->Add_tubulin Compound_prep Prepare Test Compound Dilutions Plate_prep Add Compound to 96-well plate Compound_prep->Plate_prep Incubate1 Pre-incubate at 37°C Plate_prep->Incubate1 Incubate1->Add_tubulin Measure Measure Absorbance/Fluorescence over time Add_tubulin->Measure Plot Plot Data Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_prep Prepare Tubulin, Radioligand, and Test Compound Incubate Incubate Tubulin, Radioligand, and Compound Reagent_prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Plot Plot Competition Curve Count->Plot Ki Calculate Ki Plot->Ki

Caption: Workflow for Radioligand Binding Assay.

References

Reproducibility of Colchifoline's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Colchifoline, with a focus on reproducibility and comparison with alternative anti-inflammatory agents. This document synthesizes available experimental data to offer an objective overview of its performance.

Introduction

This compound, a compound with purported anti-inflammatory properties, has garnered interest within the scientific community. This guide aims to provide a comprehensive comparison of its anti-inflammatory efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections present quantitative data from in vivo and in vitro studies, detailed experimental protocols to ensure reproducibility, and visualizations of the key signaling pathways involved. It is important to note that the available scientific literature predominantly refers to "Colchicine," and it is presumed that "this compound" is a probable misspelling. Therefore, this guide will proceed with the analysis of Colchicine.

Quantitative Data Comparison

The anti-inflammatory effects of Colchicine and the commonly used NSAID Diclofenac have been evaluated in various experimental models. The following tables summarize the key quantitative data from these studies to facilitate a direct comparison of their potency.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds. The percentage of edema inhibition serves as a key performance indicator.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Reference
Colchicine0.2364.71[1]
Etodolac (NSAID)4673.53[1]
Diclofenac 20 71.82 [2]
Control (Vehicle)-0[1][2]

Note: The data for Colchicine and Etodolac are from a study evaluating their combination, while the Diclofenac data is from a separate study with a similar experimental model. Direct comparison should be made with caution.

In Vitro Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a widely accepted in vitro model for assessing anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Table 2: Comparison of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 for NO Inhibition (µg/mL)Reference
Diclofenac 47.12 ± 4.85 [3]
ColchicineData not available in the same format-

Note: Direct comparative IC50 data for Colchicine in the same assay was not available in the reviewed literature. Diclofenac data is provided as a benchmark.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for screening acute anti-inflammatory activity.[4][5][6][7][8]

1. Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

3. Grouping: The rats are randomly divided into control and treatment groups, with at least six animals per group.

4. Drug Administration:

  • Control Group: Receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose) orally.
  • Test Groups: Receive different doses of the test compounds (e.g., Colchicine, Diclofenac) orally.
  • Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac 20 mg/kg) orally.

5. Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

6. Measurement of Paw Edema: The paw volume is measured at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

7. Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula:

  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells.

1. Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

3. Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Colchicine, Diclofenac). The cells are pre-incubated with the compounds for 1-2 hours.

4. Stimulation: After pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

5. Incubation: The plates are incubated for 24 hours.

6. Measurement of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

7. Calculation of NO Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the drug that inhibits 50% of NO production) is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Colchicine_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Neutrophil Inflammatory_Stimulus e.g., Urate Crystals, LPS NLRP3 NLRP3 Inflammasome Assembly Inflammatory_Stimulus->NLRP3 activates Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules polymerize to form Microtubules->NLRP3 facilitates Chemotaxis Neutrophil Chemotaxis Microtubules->Chemotaxis essential for Colchicine Colchicine Colchicine->Tubulin binds to Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β (Active) Caspase1->IL1B cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation promotes Chemotaxis->Inflammation contributes to

Caption: Colchicine's Anti-inflammatory Signaling Pathway.

Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: NO Inhibition in RAW 264.7 Cells A Animal Grouping (Control, Colchicine, Diclofenac) B Drug Administration (Oral) A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Edema Inhibition) D->E F Cell Seeding (96-well plate) G Drug Treatment (Various Concentrations) F->G H LPS Stimulation G->H I Nitrite Measurement (Griess Assay) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for Anti-inflammatory Drug Screening.

References

Colchifoline: A Comparative Analysis of In Vitro and In Vivo Effects Reveals a Potent but Understudied Colchicine Analog

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed in vitro and in vivo data for Colchifoline, a natural analog of the well-known mitotic agent, Colchicine. While early studies suggest its potency is comparable to Colchicine, a lack of extensive, publicly available research limits a direct and thorough comparison. This guide summarizes the available information on this compound and presents a detailed analysis of its parent compound, Colchicine, as a frame of reference for researchers, scientists, and drug development professionals.

A foundational study in the field positioned this compound as a compound of significant interest, noting it to be as potent and as toxic as Colchicine in a murine P388 lymphocytic leukemia screen.[1] The same study also highlighted that this compound exhibits a good affinity for tubulin, the primary molecular target for this class of compounds.[1] However, beyond this initial characterization, there is a notable absence of detailed quantitative data, such as IC50 values across various cell lines, specific in vivo efficacy data in different tumor models, and comprehensive pharmacokinetic and pharmacodynamic profiles.

Due to this paucity of specific data for this compound, this guide will provide a comprehensive comparison of the in vitro and in vivo effects of the extensively studied and structurally similar compound, Colchicine . This information is intended to serve as a valuable resource for understanding the potential biological activities and mechanisms of this compound, while clearly acknowledging that these are data for a related but distinct molecule.

Colchicine: In Vitro and In Vivo Effects

Colchicine is a well-established microtubule-destabilizing agent that exerts its biological effects primarily by binding to tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in rapidly dividing cells, making it a potent anti-cancer agent. Furthermore, its anti-inflammatory properties are attributed to its effects on neutrophil motility and cytokine production.

Quantitative Data Summary

The following tables summarize key quantitative data for Colchicine from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50Reference
A549Lung Carcinoma2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
HCT116Colon Carcinoma2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
SiHaCervical Cancer2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
PANC-1Pancreatic Cancer2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
MDA-MB-231Breast Cancer2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
MCF-7Breast Cancer2.5 - 60 nM (Dose-dependent effects on cell cycle)[2]
Huh7Hepatocellular Carcinoma0.03 µM[3]
SGC-7901Gastric Cancer0.13 µM[3]
MCF-7Breast Cancer0.18 µM[3]

Table 2: In Vivo Anti-Tumor Efficacy of Colchicine

Tumor ModelAnimal ModelDosageEffectReference
Cholangiocarcinoma XenograftNude Mice0.07 mg/kg/day for 14 daysSignificantly lower tumor volume increase compared to control[4]
Huh7 Tumor XenograftMice15 mg/kgSignificant anti-tumor effects[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to evaluate the effects of Colchicine.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Colchicine or vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Study
  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. Colchicine is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specific duration. Tumors are then excised and weighed.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: Colchicine or a control compound is pre-incubated with the tubulin solution.

  • Polymerization Initiation: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of the treated samples with the control.

Signaling Pathways and Mechanisms of Action

Colchicine's primary mechanism of action is the disruption of microtubule dynamics. This interference with the cytoskeleton affects multiple downstream signaling pathways, leading to its anti-cancer and anti-inflammatory effects.

Colchicine_Mechanism cluster_0 In Vitro Effects cluster_1 In Vivo Effects Colchicine_in_vitro Colchicine Tubulin Tubulin Binding Colchicine_in_vitro->Tubulin Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Neutrophil_Motility Inhibition of Neutrophil Motility Microtubule_Disruption->Neutrophil_Motility Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition NLRP3 NLRP3 Inflammasome Inhibition Neutrophil_Motility->NLRP3 Cytokine_Release Reduced Cytokine Release (e.g., IL-1β) NLRP3->Cytokine_Release Anti_inflammatory_Effect Anti-inflammatory Effect Cytokine_Release->Anti_inflammatory_Effect

Figure 1. Simplified diagram of Colchicine's mechanism of action leading to its in vitro and in vivo effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines Treatment Colchicine Treatment Cell_Lines->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay IC50 Determine IC50 Proliferation_Assay->IC50 G2M_Arrest Assess G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Animal_Model Immunocompromised Mice Xenograft Tumor Cell Implantation Animal_Model->Xenograft Tumor_Growth Tumor Growth Xenograft->Tumor_Growth InVivo_Treatment Colchicine Administration Tumor_Growth->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation

Figure 2. General experimental workflow for evaluating the anti-cancer effects of a compound like Colchicine.

Conclusion

While this compound remains an intriguing but under-characterized natural product, the extensive body of research on its parent compound, Colchicine, provides a solid foundation for understanding its potential biological activities. The data presented herein for Colchicine highlight its potent anti-proliferative and anti-inflammatory effects, mediated primarily through the disruption of microtubule dynamics. Further research is warranted to isolate and characterize this compound more thoroughly, to determine if it offers any therapeutic advantages over Colchicine, such as an improved safety profile or enhanced efficacy in specific cancer types. The experimental frameworks and signaling pathway information provided for Colchicine can serve as a valuable guide for future investigations into this compound and other related Colchicinoids.

References

Validating the Mechanism of Action of Colchifoline and its Analogs: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Colchifoline, a colchicine analog, with a focus on the use of knockout models. Due to the limited specific data on this compound, this guide centers on the well-established mechanism of its parent compound, colchicine, as a proxy. The principles and experimental approaches outlined here are directly applicable to the study of this compound and other related compounds.

Introduction to this compound and the Colchicine Family of Compounds

This compound is a natural alkaloid structurally related to colchicine, a compound long used in the treatment of gout and Familial Mediterranean Fever.[1][2] The therapeutic effects of colchicine are primarily attributed to its ability to disrupt microtubule polymerization by binding to tubulin.[3] This action interferes with various cellular processes, including mitosis, cell motility, and the inflammatory response.[4][5][6]

A key downstream effect of tubulin disruption by colchicine is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β.[3][7] Validating these on-target effects is crucial for the development of novel anti-inflammatory therapeutics derived from the colchicine scaffold, such as this compound.

Comparative Analysis of Mechanism of Action

The primary mechanism of action of the colchicine family of compounds is the inhibition of tubulin polymerization. This contrasts with other common anti-inflammatory agents and gout treatments, which target different pathways.

Table 1: Comparison of IC50 Values for Key Molecular Targets

Compound/ClassPrimary TargetIC50 (μM)Notes
Colchicine Tubulin Polymerization0.44 - 13.5[8][9]IC50 can vary depending on the tubulin isotype and experimental conditions.
Colchicine Analogs (e.g., CA-4) Tubulin Polymerization1.6 - 2.1[9]Some synthetic analogs exhibit more potent inhibition than colchicine.
Ibuprofen (NSAID) COX-113[10]Non-steroidal anti-inflammatory drugs primarily inhibit cyclooxygenase enzymes.
COX-2370[10]
Allopurinol Xanthine OxidaseNot typically measured by IC50; acts as a competitive inhibitor.[11][12]Reduces uric acid production.

Validating Mechanism of Action with Knockout Models

Knockout (KO) models, both in cell lines and in vivo, are indispensable tools for definitively validating the mechanism of action of a drug. By genetically deleting the proposed target, researchers can observe whether the drug's effect is attenuated or abolished, providing strong evidence for on-target activity.

Validating Tubulin as the Primary Target

To confirm that the effects of this compound or its analogs are mediated through tubulin, a knockout model of a specific tubulin isoform, such as β1-tubulin (Tubb1), can be employed.

Experimental Workflow:

WT_Cells Wild-Type (WT) Cells Treat_WT Treat WT Cells with this compound/Analog WT_Cells->Treat_WT KO_Cells Tubb1 Knockout (KO) Cells Treat_KO Treat KO Cells with this compound/Analog KO_Cells->Treat_KO Assay_WT Assess Cellular Phenotype (e.g., Mitotic Arrest, Cytotoxicity) Treat_WT->Assay_WT Assay_KO Assess Cellular Phenotype Treat_KO->Assay_KO Compare Compare Phenotypes Assay_WT->Compare Assay_KO->Compare

Caption: Workflow for validating tubulin as the target using knockout cells.

Expected Outcome: If tubulin is the primary target, the cellular effects of the compound (e.g., mitotic arrest, apoptosis) will be significantly reduced or absent in the Tubb1 KO cells compared to the wild-type cells.

Validating Downstream Effects on the NLRP3 Inflammasome

To validate that the anti-inflammatory effects are mediated through the NLRP3 inflammasome, an NLRP3 knockout mouse model can be utilized.

Experimental Workflow:

WT_Mice Wild-Type (WT) Mice Induce_Inflammation_WT Induce Inflammation (e.g., LPS challenge) in WT Mice WT_Mice->Induce_Inflammation_WT KO_Mice NLRP3 Knockout (KO) Mice Induce_Inflammation_KO Induce Inflammation in KO Mice KO_Mice->Induce_Inflammation_KO Treat_WT Treat WT Mice with this compound/Analog Induce_Inflammation_WT->Treat_WT Treat_KO Treat KO Mice with this compound/Analog Induce_Inflammation_KO->Treat_KO Measure_Cytokines_WT Measure IL-1β Levels in WT Mice Treat_WT->Measure_Cytokines_WT Measure_Cytokines_KO Measure IL-1β Levels in KO Mice Treat_KO->Measure_Cytokines_KO Compare Compare IL-1β Levels Measure_Cytokines_WT->Compare Measure_Cytokines_KO->Compare

Caption: Workflow for validating NLRP3 inflammasome inhibition in vivo.

Expected Outcome: In wild-type mice, the compound should reduce the levels of IL-1β upon an inflammatory challenge. In NLRP3 KO mice, the inflammatory response will already be blunted, and the compound is expected to have a diminished or no additional effect on IL-1β levels, confirming its action on the NLRP3 pathway.

Detailed Experimental Protocols

Generation of Tubb1 Knockout Cell Line via CRISPR/Cas9
  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the Tubb1 gene. Synthesize the gRNAs and the Cas9 nuclease.

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with the gRNA and Cas9 expression vectors.

  • Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.

  • Screening and Validation: Screen the clones for the desired knockout by PCR and Sanger sequencing to identify frame-shift mutations. Confirm the absence of Tubb1 protein expression by Western blot.

In Vivo Validation using NLRP3 Knockout Mice
  • Animal Model: Utilize commercially available NLRP3 knockout mice and wild-type littermate controls.

  • Induction of Inflammation: Induce a systemic inflammatory response by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

  • Drug Administration: Administer this compound or the analog at a predetermined dose, either before or after the LPS challenge.

  • Sample Collection: Collect blood or peritoneal lavage fluid at a specified time point after LPS injection.

  • Cytokine Analysis: Measure the concentration of IL-1β in the collected samples using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway Visualization

The proposed mechanism of action for the colchicine family of compounds involves a cascade of events starting from tubulin binding to the downstream inhibition of inflammation.

This compound This compound/Analog Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inflammasome NLRP3 Inflammasome Assembly Microtubule->Inflammasome Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B Pro-IL-1β → IL-1β Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

Conclusion and Future Directions

While specific experimental data for this compound using knockout models is not yet publicly available, the well-documented mechanism of its parent compound, colchicine, provides a strong foundation for its validation. The experimental frameworks outlined in this guide, utilizing tubulin and NLRP3 knockout models, offer a robust strategy to definitively elucidate the mechanism of action of this compound and other novel colchicine analogs. Future research should focus on generating this critical data to support the development of this promising class of anti-inflammatory agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Colchifoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pivotal research and development, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Colchifoline, a compound structurally related to the highly toxic alkaloid, Colchicine. Due to the limited availability of specific safety data for this compound, the following procedures are conservatively based on the established protocols for Colchicine to ensure the highest degree of safety.

Important Note: Before proceeding with any disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound in use. This guide is intended to supplement, not replace, institutional protocols and professional judgment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, as an analog of Colchicine, should be treated as a highly toxic substance. Colchicine is known to be fatal if swallowed or inhaled and may cause genetic defects.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for larger quantities.
Respiratory A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[3]
Body Protection A lab coat or chemical-resistant apron. Ensure clothing is thoroughly decontaminated after handling.

Spill Management Protocol

In the event of a this compound spill, immediate and careful action is required to contain and clean the affected area.

Table 2: Spill Response Procedures

Spill SizeContainment and Cleanup Protocol
Minor Spill - Restrict access to the area. - Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels. - Moisten the absorbent material slightly with water to prevent dust generation.[4] - Carefully sweep the material into a designated, labeled hazardous waste container.[4][5] - Decontaminate the spill area with a suitable cleaning agent and wipe dry.
Major Spill - Evacuate the immediate area and alert colleagues. - Contact your institution's EHS or emergency response team immediately. - Prevent the spill from entering drains or waterways.[6][7] - Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a major spill.

This compound Waste Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial handling to final collection.

Colchifoline_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage & Collection A Don Appropriate PPE B Segregate this compound Waste A->B Proceed with caution C Place in Primary Container B->C Isolate from other waste D Label Primary Container C->D Clearly identify contents E Place in Secondary Containment D->E Prevent leaks/spills F Store in Designated Area E->F Secure and await pickup G Arrange for Professional Disposal F->G Contact EHS or licensed vendor

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Procedure

This section provides a step-by-step guide for the disposal of solid and liquid this compound waste.

Experimental Protocol: this compound Waste Segregation and Packaging

  • Initial Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous waste. Do not mix with non-hazardous or other types of chemical waste.

  • Solid Waste:

    • Carefully place all solid this compound waste into a primary container that is durable and leak-proof. A screw-cap, wide-mouth container made of a compatible material (e.g., polyethylene) is recommended.

    • Avoid generating dust when handling solid waste.[4] If necessary, lightly moisten the material with water.[4]

    • Seal the primary container tightly.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.

    • Ensure the container is compatible with the solvents used.

    • Do not overfill the container; leave adequate headspace for expansion.

    • Seal the container securely.

  • Labeling:

    • Clearly label the primary waste container with the words "Hazardous Waste," "this compound," and the approximate quantity. Include the date of accumulation.

    • Your institution may have specific labeling requirements that must be followed.

  • Secondary Containment and Storage:

    • Place the sealed primary container into a larger, durable, and leak-proof secondary container to prevent spills in case the primary container fails.

    • Store the secondary container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[4][6]

    • The storage area should be clearly marked with appropriate hazard signage.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[5]

    • This material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][5][6] Incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes are common disposal methods for such compounds.[8]

    • Never dispose of this compound down the drain or in the regular trash.[6]

By adhering to these stringent procedures, researchers and laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Colchifoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Colchifoline. In the absence of specific safety data for this compound, the following guidance is based on the protocols for its parent compound, Colchicine, a highly toxic alkaloid. It is imperative to treat this compound with the same high degree of caution.

Essential Safety Information

All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound. Engineering controls, such as a certified chemical fume hood or a Class II Biosafety Cabinet, are mandatory for any operation that may generate dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).Prevents skin contact with the highly toxic compound. The outer glove should be worn over the gown cuff and changed immediately if contaminated.
Gown Disposable, impermeable, long-sleeved gown with a closed back and knit cuffs.Protects the body from spills and contamination. The gown should be disposed of as hazardous waste after use.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.Protects the eyes from dust particles and accidental splashes.
Face Protection A full-face shield should be worn in addition to goggles when there is a risk of splashing.Provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required. For higher-risk procedures, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) may be necessary.Protects against the inhalation of hazardous dust or aerosols.[1]
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the spread of the compound.
Emergency Exposure Plan

Immediate and decisive action is critical in the event of an exposure to this compound.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling this compound within a chemical fume hood or other containment device. Ensure a spill kit and all necessary PPE are readily available.

  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), N95 respirator, and eye/face protection.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound on a tared weigh paper or within a containment vessel to minimize the generation of dust. Use tools dedicated solely for this compound.

  • In-Use: Clearly label all solutions and containers with the compound name and hazard warnings. Keep containers tightly sealed when not in use.

  • Decontamination: After each use, thoroughly decontaminate the work area and any equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and then 70% ethanol).

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove outer gloves, then the gown, followed by eye/face protection, shoe covers, and finally the inner gloves. Dispose of all disposable PPE as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated PPE, weigh papers, and any other disposable materials. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Prep Designate Handling Area & Assemble Materials Donning Don Full PPE Prep->Donning Proceed to Handling Weighing, Aliquoting, & In-Use Operations Donning->Handling Decon Decontaminate Work Area & Equipment Handling->Decon Upon Completion Spill Spill or Exposure? Handling->Spill Doffing Doff PPE Correctly Decon->Doffing Disposal Segregate & Dispose of Hazardous Waste Doffing->Disposal Segregate Waste Hygiene Thorough Hand Washing Disposal->Hygiene Spill->Decon NO Emergency Activate Emergency Response Plan Spill->Emergency YES

Caption: Workflow for the safe handling of this compound.

References

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